2-Methylpyrimidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-7-3-2-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVDLTTVBNOGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304309 | |
| Record name | 2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74-69-1 | |
| Record name | 74-69-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2-Methylpyrimidin-4-amine. The information is presented in a structured format to facilitate easy access and comparison of data, supplemented with detailed experimental protocols and logical diagrams to support advanced research and development activities.
Chemical Identity and Physical Properties
This compound, a substituted pyrimidine, is a key building block in medicinal chemistry and drug discovery. Its fundamental properties are summarized in the tables below.
Identifiers and Descriptors
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 4-Amino-2-methylpyrimidine, 2-Methyl-4-aminopyrimidine |
| CAS Number | 74-69-1[1] |
| Molecular Formula | C₅H₇N₃[1] |
| Molecular Weight | 109.13 g/mol [1] |
| SMILES | CC1=NC=CC(=N1)N[1] |
| InChI | InChI=1S/C5H7N3/c1-4-7-3-2-5(6)8-4/h2-3H,1H3,(H2,6,7,8)[1] |
Physicochemical Properties
| Property | Value |
| Melting Point | 153.5-162.5 °C[2] |
| Boiling Point | 194.6 °C (rough estimate)[3] |
| Solubility | Soluble in water and lower alcohols.[4] |
| pKa (conjugate acid) | 4.11 (at 20 °C) |
| logP (calculated) | 0.3[5] |
Chemical Structure and Reactivity
The structure of this compound, featuring a pyrimidine ring substituted with a methyl group at the 2-position and an amine group at the 4-position, dictates its chemical behavior. The presence of nitrogen atoms in the heterocyclic ring and the exocyclic amino group makes it a basic compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis Protocol: Condensation of Acetoacetaldehyde equivalent and Guanidine
This protocol is based on the general principle of pyrimidine synthesis from β-dicarbonyl compounds and guanidine.
Materials:
-
Guanidine hydrochloride
-
An equivalent of acetoacetaldehyde (e.g., 1,1,3,3-tetramethoxypropane)
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (for pH adjustment)
-
Standard laboratory glassware for reflux, filtration, and crystallization.
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture: To the sodium ethoxide solution, add guanidine hydrochloride followed by the slow addition of the acetoacetaldehyde equivalent.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in a minimum amount of cold water and adjust the pH to acidic (around 5-6) with hydrochloric acid to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Spectroscopic Characterization Protocols
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 300 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
¹H NMR Experimental Parameters:
-
Solvent: DMSO-d₆
-
Temperature: 25 °C
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Experimental Parameters:
-
Solvent: DMSO-d₆
-
Temperature: 25 °C
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or higher (due to lower natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
Objective: To identify characteristic functional groups.
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.
-
Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
-
Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
Experimental Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: Mass spectrometer with Electron Ionization (EI) source and a direct insertion probe.
Sample Preparation:
-
Load a small amount of the solid sample into a capillary tube for the direct insertion probe.
Experimental Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Inlet Method: Direct Insertion Probe (DIP).
-
Probe Temperature Program: Start at a low temperature (e.g., 50 °C) and gradually increase to a temperature sufficient to vaporize the sample without thermal decomposition.
-
Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200).
References
- 1. researchgate.net [researchgate.net]
- 2. arts.units.it [arts.units.it]
- 3. as.uky.edu [as.uky.edu]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
Synthesis of 2-Methylpyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 2-Methylpyrimidin-4-amine, a key intermediate in various pharmaceutical applications. The document outlines detailed methodologies, presents quantitative data in structured tables for comparative analysis, and includes visual diagrams of the synthetic routes to facilitate understanding.
Fully Continuous Flow Synthesis from 2-Cyanoacetamide
This modern approach offers a high-yield and efficient synthesis of a related compound, 5-(aminomethyl)-2-methylpyrimidin-4-amine, from readily available starting materials. The core synthesis of the this compound ring is a key part of this process. The entire process is accomplished through three chemical transformations in a series of continuous flow reactors.[1]
Quantitative Data
| Step | Reaction | Key Reagents & Conditions | Yield (%) | Residence Time (min) | Throughput (g/h) |
| 1 | Formation of 2-(dimethylaminomethylidene)propanedinitrile | 2-Cyanoacetamide, Pyridine, DMF, POCl₃, 0-25 °C | 94 | - | - |
| 2 | Formation of 4-amino-2-methylpyrimidine-5-carbonitrile | Acetamidine in Methanol | 90 | - | - |
| 3 | Reduction to 5-(aminomethyl)-2-methylpyrimidin-4-amine | Not specified in abstract | 99 | - | - |
| Overall | Continuous Flow Process | - | 84 | 74 | 0.92 |
Experimental Protocol
Step 1: Synthesis of 2-(dimethylaminomethylidene)propanedinitrile [1]
-
A solution of 2-Cyanoacetamide (1 equivalent) and pyridine (0.1 equivalents) in DMF (2 equivalents) is prepared at 40 °C.
-
This mixture is then treated with POCl₃ (2 equivalents) in a 10 mL PTFE coil reactor.
-
The initial 2 mL of the reactor is maintained at 0 °C, and the subsequent 8 mL is at 25 °C.
-
The reaction is optimized by investigating temperature, pressure, and residence time.
-
Post-reaction, the mixture is neutralized with NaOH solution and extracted with dichloromethane (DCM) for analysis by GC/MS.
Step 2: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile [1]
-
A 1.75 M solution of 2-(dimethylaminomethylidene)propanedinitrile in methanol is treated with a 2.2 M solution of acetamidine in methanol (1.1 equivalents).
-
The reaction is carried out in a Coflore ACR (90 mL reaction volume).
-
Optimization is achieved by varying temperature, concentration, residence time, and frequency.
-
The resulting slurry is filtered, and the solid is dissolved in methanol for GC/MS analysis.
Synthesis Pathway Diagram
Caption: Continuous flow synthesis of a this compound derivative.
Synthesis from β-Alkoxypropionitrile
This pathway involves the formation of a 5-alkoxymethylpyrimidine intermediate, which is then aminated to produce the final product. This method is referenced in several patents as a route to key intermediates for Vitamin B1 synthesis.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material for Amination | 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP) | [1] |
| Reagent | Ammonia (NH₃) | [1] |
| Catalyst | Al₂O₃ | [1] |
| Solvent | Toluene | [1] |
| Temperature | 230 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Pressure | Autogenous | [1] |
Experimental Protocol
Synthesis of 2-methyl-4-amino-5-alkoxymethylpyrimidine (Prior Art Description) [1]
-
Step 1: Formylation. β-Alkoxypropionitrile is converted to the alkali metal enolate of α-formyl-β-alkoxypropionitrile. This is achieved by condensation with a C₁-C₆ alkyl formate in the presence of an alkali metal alkoxide, or by a pressure reaction with carbon monoxide in a lower alkanol with an alkali metal alkoxide.
-
Step 2: Alkylation. The resulting α-formyl-β-alkoxypropionitrile is alkylated with an agent such as dimethyl sulfate to form the corresponding enol ether.
-
Step 3: Cyclization. The enol ether is then condensed with acetamidine to yield the 2-methyl-4-amino-5-alkoxymethylpyrimidine.
Step 4: Amination to 2-methyl-4-amino-5-aminomethylpyrimidine [1]
-
1.25 g (8.2 mmol) of 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP) and 5 g of Al₂O₃ are placed in a 300 ml autoclave with 50 ml of toluene.
-
The autoclave is sealed, and 30 g (1.76 mol) of ammonia is added.
-
The mixture is heated to 230 °C for 4 hours with stirring, under autogenous pressure.
-
After cooling, the reaction mixture is filtered, and the filtrate is taken up in ethanol for analysis by gas chromatography.
Synthesis Pathway Diagram
Caption: Synthesis pathway starting from β-Alkoxypropionitrile.
Synthesis from 3-Formylaminopropionitrile
This pathway describes a convenient method for preparing the key vitamin B1 intermediate, 2-methyl-4-amino-5-aminomethylpyrimidine, which shares the core 2-methyl-4-aminopyrimidine structure.
Reagents and Their Roles
| Reagent | Role |
| 3-Formylaminopropionitrile | Starting Material |
| Acetamidine | Forms the pyrimidine ring |
| Lewis Acid (e.g., Zinc Chloride) | Catalyst for condensation |
| Triethyl Orthoformate | Introduces a formyl group |
| Inorganic Base (e.g., NaOH) | For final hydrolysis step |
| Organic Solvent (e.g., Toluene) | Reaction medium |
Experimental Protocol Outline
-
Step 1: Preparation of Acetamidine Solution. Acetamidine hydrochloride is reacted with sodium methoxide in methanol to produce a methanol solution of acetamidine.[2]
-
Step 2: Condensation. 3-Formylaminopropionitrile is dissolved in an organic solvent, and a catalytic amount of a Lewis acid is added. The acetamidine solution is then added, and the reaction proceeds until the starting material is consumed.[2]
-
Step 3: Formylation and Cyclization. Triethyl orthoformate is added to the reaction mixture, which is then heated. This step introduces a formyl group and facilitates the ring closure to form 2-methyl-4-formylamino-5-formylaminomethylpyrimidine.[2]
-
Step 4: Hydrolysis. An aqueous solution of an inorganic base is added directly to the reaction mixture and heated to hydrolyze the formyl groups, yielding the final product, 2-methyl-4-amino-5-aminomethylpyrimidine.[2]
Logical Workflow Diagram
Caption: Logical workflow for the synthesis from 3-Formylaminopropionitrile.
References
The Expanding Therapeutic Landscape of 2-Methylpyrimidin-4-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental heterocyclic motif, is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its vast array of derivatives, those based on 2-Methylpyrimidin-4-amine have emerged as a particularly promising class, exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the intricate signaling pathways through which these compounds exert their effects.
Quantitative Biological Activity
The therapeutic potential of this compound derivatives is underscored by their potent activity in various biological assays. The following tables summarize the quantitative data from several key studies, providing a comparative overview of their efficacy.
Table 1: Anticancer Activity of 2-Aminopyrimidine Derivatives
The cytotoxicity of various 2-aminopyrimidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrimidine-tethered chalcone (B-4) | A549 (Lung) | 20.49 ± 2.7 | [1] |
| Pyrimidine-5-carbonitrile 10b | A549 (Lung) | 5.85 | [1] |
| Pyrrolo[2,3-d]pyrimidine 9e | A549 (Lung) | 4.55 | [1] |
| Pyrimidine-bridged combretastatin 4 | A549 (Lung) | 3.38 | [1] |
| Pyrimidine-bridged combretastatin 5 | A549 (Lung) | 3.71 | [1] |
| Pyrimidine N-glycoside 51 | MCF-7 (Breast) | 16.2 | [1] |
| Pyrimidine-5-carbonitrile 10b | MCF-7 (Breast) | 3.56 | [1] |
| Thiazolyl–pyrimidine derivative 10b | MCF-7 (Breast) | 2.39 ± 0.75 | [1] |
| Furo[2,3-d]pyrimidinone analogue 4 | HCT-116 (Colon) | 6.1 ± 0.8 | [2] |
| Furo[2,3-d]pyrimidinone analogue 12 | HCT-116 (Colon) | 5.4 ± 2.3 | [2] |
| Furo[2,3-d]pyrimidinone analogue 15 | HCT-116 (Colon) | 5.2 ± 2.0 | [2] |
| Furo[2,3-d]pyrimidinone analogue 18 | HCT-116 (Colon) | 4.2 ± 2.4 | [2] |
| Furo[2,3-d]pyrimidinone analogue 4 | PC3 (Prostate) | 10.2 ± 2.5 | [2] |
| Furo[2,3-d]pyrimidinone analogue 11 | PC3 (Prostate) | 9.2 ± 1.8 | [2] |
| Furo[2,3-d]pyrimidinone analogue 15 | PC3 (Prostate) | 8.8 ± 2.0 | [2] |
| 2,4-pyrimidinediamine derivative 12a | H2228 (Lung) | 0.011 | [3] |
| ALK/HDAC dual inhibitor 10f | ALK-positive NSCLC | ALK IC50 = 2.1 nM | [4] |
| ALK/HDAC dual inhibitor 10f | ALK-positive NSCLC | HDAC1 IC50 = 7.9 nM | [4] |
Table 2: Antimicrobial Activity of 2-Aminopyrimidine Derivatives
The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 2-Aminopyrimidine derivatives have demonstrated promising activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-amino-3-cyanopyridine derivative 2c | S. aureus | 0.039 ± 0.000 | [5] |
| 2-amino-3-cyanopyridine derivative 2c | B. subtilis | 0.039 ± 0.000 | [5] |
| Pyrimidine derivative 3a | S. aureus | - | [6] |
| Pyrimidine derivative 3b | S. aureus | - | [6] |
| Pyrimidine derivative 4a | E. coli | - | [6] |
| Pyrimidine derivative 4b | C. albicans | - | [6] |
| Pyrimidine derivative 9c | B. subtilis | - | [6] |
| Pyrimidine derivative 10b | A. flavus | - | [6] |
Note: Specific MIC values for compounds from reference[6] were not provided in the abstract, but they were reported to have "strong antimicrobial effects."
Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives
Chronic inflammation is a key contributor to a multitude of diseases. Certain pyrimidine derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Pyrimidine derivative 3b | COX-1 | 19.45 ± 0.07 | [7] |
| Pyrimidine derivative 4b | COX-1 | 26.04 ± 0.36 | [7] |
| Pyrimidine derivative 4d | COX-1 | 28.39 ± 0.03 | [7] |
| Pyrimidine derivative 3a | COX-2 | 42.1 ± 0.30 | [7] |
| Pyrimidine derivative 3b | COX-2 | 31.4 ± 0.12 | [7] |
| Pyrimidine derivative 4b | COX-2 | 34.4 ± 0.10 | [7] |
| Pyrimidine derivative 4d | COX-2 | 23.8 ± 0.20 | [7] |
| Pyrimidine derivative 5 | COX-2 | 0.04 ± 0.09 | [7] |
| Pyrimidine derivative 6 | COX-2 | 0.04 ± 0.00 | [7] |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.[1][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates (U- or V-bottom)
-
Bacterial or fungal strains of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal
-
Sterile saline or PBS
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve the desired final inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the 96-well plate. Typically, 50 µL of sterile broth is added to all wells except the first column. Then, 100 µL of the highest concentration of the compound is added to the first well, and serial dilutions are performed across the plate by transferring 50 µL from one well to the next.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This results in a further 1:2 dilution of the compound concentrations.
-
Controls: Include a positive control (wells with inoculum but no compound) to ensure microbial growth and a negative control (wells with broth only) to check for sterility.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) using a microplate reader. The MIC is the well with the lowest drug concentration that shows a significant reduction in OD compared to the positive control.
In Vitro Kinase Inhibition Assay (Aurora Kinase A Example)
Many 2-aminopyrimidine derivatives function as kinase inhibitors. The following is a representative protocol for an in vitro kinase assay using a luminescence-based method (ADP-Glo™) to measure the activity of Aurora Kinase A.
Materials:
-
Recombinant human Aurora Kinase A
-
Kinase substrate (e.g., Kemptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Test inhibitors (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Create a serial dilution of the test inhibitor in 100% DMSO. A typical format is a 10-point, 3-fold serial dilution.
-
Assay Plate Preparation: Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO (for positive control) to the wells of a 384-well plate. Include "blank" wells with buffer only.
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase assay buffer, Aurora Kinase A, and the Kemptide substrate. Add 12.5 µL of this master mix to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[1]
-
Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.[1]
-
Reaction Termination and Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 45 minutes at room temperature. Convert the generated ADP to ATP and develop the luminescent signal by adding 50 µL of Kinase Detection Reagent to each well. Incubate for another 45 minutes at room temperature.[1]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive (DMSO) and negative (blank) controls. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Action of 2-Methylpyrimidin-4-amine: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Dated: December 26, 2025
Abstract
This technical guide addresses the current understanding of the biological mechanism of action of 2-Methylpyrimidin-4-amine. A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific studies detailing the direct biological targets and signaling pathways of this compound. However, by examining the activities of structurally related 2,4-diaminopyrimidine and 2-methyl-4-aminopyrimidine derivatives, a strong hypothetical mechanism centered on kinase inhibition emerges. This document summarizes the available chemical information for this compound, presents the evidence from analogous compounds, proposes potential kinase-related signaling pathways for investigation, and provides detailed experimental protocols to elucidate its mechanism of action.
Introduction: The Knowledge Gap
This compound is a small molecule with the chemical formula C₅H₇N₃. While its synthesis and basic chemical properties are documented, there is a significant lack of published research on its specific biological effects and mechanism of action in biological systems. Patent literature primarily describes its use as a chemical intermediate in the synthesis of more complex molecules, such as 2-Methyl-4-amino-5-aminomethylpyrimidine, without detailing the bioactivity of the parent compound itself[1]. This guide aims to bridge this knowledge gap by providing a rational, evidence-based framework for investigating its potential biological functions.
Analysis of Structurally Related Compounds: A Pointer Towards Kinase Inhibition
The 2,4-diaminopyrimidine scaffold, to which this compound belongs, is a well-established pharmacophore in medicinal chemistry, frequently associated with the inhibition of protein kinases. Numerous studies have demonstrated that derivatives of this core structure can selectively target and inhibit various kinases, which are critical regulators of cellular signaling pathways implicated in diseases such as cancer.
Derivatives of 2,4-diaminopyrimidine have been identified as potent inhibitors of several kinases, including:
-
c-Met Kinase: A receptor tyrosine kinase involved in cell proliferation, motility, and invasion.[2]
-
Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a crucial role in centriole duplication and cell cycle regulation.[3]
-
Sky Kinase (TYRO3): A member of the TAM family of receptor tyrosine kinases, implicated in cell adhesion, migration, and apoptosis.[4]
-
Dual BRD4/PLK1 Inhibitors: Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) are both important targets in oncology.[5][6]
Additionally, some 2,4-disubstituted pyrimidines have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), suggesting that the aminopyrimidine scaffold can also interact with enzymes other than kinases[7][8].
Based on this extensive body of evidence for structurally similar compounds, it is highly probable that the primary mechanism of action of this compound involves the modulation of one or more protein kinases.
Quantitative Data from Structurally Analogous Compounds
To provide a quantitative perspective, the following table summarizes the inhibitory activities of various 2,4-diaminopyrimidine derivatives against their respective kinase targets. It is important to note that these values are for related compounds and not for this compound itself.
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| 2,4-diaminopyrimidine derivatives | c-Met | Varies | [2] |
| Pyrimidin-2-amine derivatives | PLK4 | 0.0067 | [3] |
| 2,4-diaminopyrimidine-5-carboxamides | Sky | Varies | [4] |
| Aminopyrimidine-2,4-diones | BRD4 | 0.029 | [5][6] |
| Aminopyrimidine-2,4-diones | PLK1 | 0.094 | [5][6] |
Proposed Signaling Pathways for Investigation
Given the likely interaction with protein kinases, the following signaling pathways are proposed as primary areas of investigation for elucidating the mechanism of action of this compound.
Figure 1: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Figure 2: Proposed mechanism of action via inhibition of cell cycle kinase PLK4.
Detailed Experimental Protocols for Mechanism of Action Studies
The following are detailed methodologies for key experiments to test the hypothesis that this compound acts as a kinase inhibitor.
Kinase Inhibition Assay (Generic Protocol)
This protocol is designed to screen this compound against a panel of kinases to identify potential targets.
Objective: To determine the in vitro inhibitory activity of this compound against a selected panel of protein kinases.
Materials:
-
Recombinant human kinases (e.g., c-Met, PLK4, SKY, etc.)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add the diluted compound or DMSO (vehicle control).
-
Add the kinase and its specific peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Figure 3: Workflow for a generic in vitro kinase inhibition assay.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines that are known to be dependent on the activity of the identified target kinase(s).
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, PC-3, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar (e.g., MTT, XTT)
-
96-well clear-bottom white plates
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Record the luminescence or absorbance.
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Western Blotting for Phospho-protein Analysis
Objective: To determine if this compound inhibits the phosphorylation of downstream targets of a specific kinase in a cellular context.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with this compound at various concentrations for a specific duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Conclusion and Future Directions
While there is currently no direct evidence detailing the mechanism of action of this compound, the extensive research on the 2,4-diaminopyrimidine scaffold strongly suggests that its biological activity is likely mediated through the inhibition of one or more protein kinases. This guide provides a foundational framework for initiating research into this compound. The proposed experimental protocols will enable the systematic identification of its molecular targets and the elucidation of the signaling pathways it modulates. Future research should focus on a broad kinase screen followed by in-depth cellular and in vivo studies to validate the identified targets and to explore the therapeutic potential of this compound.
References
- 1. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 2. 2,4-Diaminopyrimidine inhibitors of c-Met kinase bearing benzoxazepine anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectral Data Analysis of 2-Methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Methylpyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, including several approved drugs. A thorough understanding of the physicochemical properties of substituted pyrimidines is crucial for the design and development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of such organic molecules. This guide aims to provide a comprehensive resource on the spectral analysis of this compound.
Molecular Structure
IUPAC Name: this compound Molecular Formula: C₅H₇N₃ Molecular Weight: 109.13 g/mol Chemical Structure:
Spectral Data Analysis
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, Electron Ionization (EI) is a common ionization method.
Data Presentation: Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several fragment ions. The table below summarizes the major peaks observed in the GC-MS analysis.[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 109 | 99.99 | [M]⁺ (Molecular Ion) |
| 69 | 18.40 | [M - CH₃CN]⁺ |
| 42 | 37.74 | [C₂H₄N]⁺ |
| 41 | 62.88 | [C₃H₅]⁺ |
| 40 | 19.20 | [C₃H₄]⁺ |
Interpretation:
The mass spectrum shows a strong molecular ion peak at m/z 109, which corresponds to the molecular weight of this compound. The fragmentation pattern provides valuable structural information. The loss of a neutral acetonitrile (CH₃CN) molecule from the molecular ion to give a fragment at m/z 69 is a characteristic fragmentation pathway for methyl-substituted pyrimidines. The other significant peaks at m/z 42, 41, and 40 correspond to smaller fragments resulting from the further breakdown of the pyrimidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound with detailed assignments are not publicly available, the expected chemical shifts and multiplicities can be predicted based on its structure.
Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| CH₃ | ~2.4 | Singlet (s) | 3H |
| H5 | ~6.5 | Doublet (d) | 1H |
| H6 | ~8.0 | Doublet (d) | 1H |
| NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | 2H |
Interpretation:
-
The methyl protons (CH₃) are expected to appear as a singlet in the upfield region.
-
The aromatic protons H5 and H6 will be doublets due to coupling with each other. The H6 proton is expected to be further downfield due to its proximity to the ring nitrogen.
-
The amine protons (NH₂) will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. This peak will disappear upon D₂O exchange.
Expected ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (ppm) |
| CH₃ | ~25 |
| C5 | ~110 |
| C4 | ~160 |
| C6 | ~158 |
| C2 | ~165 |
Interpretation:
-
The methyl carbon (CH₃) will be the most upfield signal.
-
The aromatic carbons will appear in the downfield region. The carbons directly attached to nitrogen atoms (C2, C4, and C6) are expected to be the most deshielded and appear at higher chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine group, the aromatic ring, and the methyl group.
Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H stretch | Primary Amine (NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Methyl (CH₃) |
| 1650 - 1580 | N-H bend | Primary Amine (NH₂) |
| 1600 - 1450 | C=C and C=N stretch | Aromatic Ring |
| 1450 - 1350 | C-H bend | Methyl (CH₃) |
| 1350 - 1250 | C-N stretch | Aromatic Amine |
Interpretation:
The presence of a primary amine will be indicated by two N-H stretching bands in the region of 3400-3100 cm⁻¹ and an N-H bending vibration around 1620 cm⁻¹. The aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecule, including the characteristic ring stretching vibrations.
Experimental Protocols
The following are generalized experimental protocols for acquiring spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Use a standard NMR spectrometer (e.g., Bruker, JEOL) with a frequency of at least 300 MHz for ¹H NMR.
-
Acquire a ¹H NMR spectrum to identify the chemical shifts, coupling constants, and integration of the proton signals.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural elucidation.
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation and Analysis:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction and Analysis:
-
For a solid sample, a direct insertion probe or a gas chromatograph (GC) inlet can be used.
-
If using a GC inlet, dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) and inject it into the GC. The compound will be vaporized and separated from the solvent before entering the mass spectrometer.
-
In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Workflow Diagrams
The following diagrams illustrate the general workflows for the spectroscopic analysis of a novel chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: Experimental workflow for NMR spectroscopic analysis.
Conclusion
The spectral analysis of this compound provides key insights into its molecular structure. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. While detailed experimental NMR and IR spectra are not widely available, this guide has outlined the expected spectral features based on the compound's structure. The provided experimental protocols serve as a practical guide for researchers to obtain and interpret the necessary spectral data for this and similar compounds, aiding in the advancement of medicinal chemistry and drug discovery efforts.
References
Physical and chemical properties of 2-amino-4-methylpyrimidine
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-methylpyrimidine
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-amino-4-methylpyrimidine, a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support further research and application. 2-Amino-4-methylpyrimidine serves as a versatile precursor in the synthesis of various biologically active molecules, including antiviral and anticancer agents.[1] This guide covers its structural characteristics, physical constants, spectral data, and chemical reactivity, presenting quantitative information in accessible tables and illustrating key processes with diagrams.
Physical Properties
2-Amino-4-methylpyrimidine is typically an off-white to light brown crystalline powder.[2] Its key physical properties are summarized in the table below, providing essential data for handling, storage, and experimental design. The compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability.[2]
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃ | [2][3][4] |
| Molecular Weight | 109.13 g/mol | [2][3][4] |
| Melting Point | 158-160 °C (lit.) | [2][5] |
| 153.5-162.5 °C | [6] | |
| Boiling Point | 194.6 °C (rough estimate) | [2] |
| Density | 1 g/cm³ | [2] |
| Appearance | Off-white to light brown crystalline powder | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| pKa | 4.11 (+1) at 20°C | [2] |
Chemical and Spectroscopic Properties
The chemical identity and structure of 2-amino-4-methylpyrimidine have been well-characterized by various spectroscopic techniques. The following table summarizes key spectral data, which are crucial for its identification and quality control.
| Spectroscopic Data | Key Features | Source |
| ¹H NMR | Data available on SpectraBase | [3] |
| ¹³C NMR | Data available on SpectraBase | [3][7] |
| ¹⁵N NMR | Data available on SpectraBase | [3] |
| Mass Spectrometry (GC-MS) | Top peak at m/z 109 | [3] |
| FTIR Spectroscopy | Data available, typically performed using a KBr wafer | [3] |
| UV/Visible Spectroscopy | Data available from NIST | [8] |
Chemical Reactivity and Applications
2-Amino-4-methylpyrimidine is a versatile building block in organic synthesis, primarily due to the reactivity of its amino group and the pyrimidine ring.[1] It is known to participate in reactions as a nucleophile. The methyl groups in the 2-, 4-, or 6-positions of a pyrimidine ring are considered 'active', similar to those in 2,4-dinitrotoluene, making them susceptible to deprotonation and subsequent reactions.[9]
This compound is a precursor for developing biologically active molecules, with applications in designing antiviral and anticancer agents.[1] It is also involved in studies of anaerobic acetone activation by Desulfococcus biacutus.[2] Furthermore, 2-amino-4-methylpyrimidine can be formed from the reaction of acetoacetaldehyde and guanidine.[2]
Experimental Protocols
Synthesis of 2-Amino-4-methylpyrimidine
A common method for the synthesis of 2-amino-4-methylpyrimidine involves the condensation reaction between guanidine and a β-dicarbonyl compound, in this case, acetoacetaldehyde or a precursor.
General Protocol:
-
A solution of guanidine is prepared, often by treating guanidine hydrochloride with a base such as sodium ethoxide in ethanol.
-
An equimolar amount of acetoacetaldehyde (or a suitable precursor like 4,4-dimethoxy-2-butanone, which hydrolyzes in situ) is added to the guanidine solution.
-
The reaction mixture is refluxed for several hours.
-
The solvent is removed under reduced pressure.
-
The resulting solid is then purified.
Purification
Purification of crude 2-amino-4-methylpyrimidine can be achieved through crystallization or sublimation.[2]
Crystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot solvent, such as water or ethanol.[2]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Sublimation Protocol:
-
Place the crude product in a sublimation apparatus.
-
Heat the apparatus under vacuum.
-
The purified compound will sublime and deposit on the cold finger of the apparatus.
-
Collect the purified crystals from the cold finger.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and other relevant NMR spectra using a standard NMR spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Record the infrared spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet for volatile compounds.
-
Ionize the sample using a suitable method, such as electron ionization (EI).
-
Analyze the resulting fragments to determine the mass-to-charge ratio and fragmentation pattern.
Visualizations
The following diagrams illustrate key conceptual frameworks related to 2-amino-4-methylpyrimidine.
Caption: General workflow for the synthesis and purification of 2-amino-4-methylpyrimidine.
Caption: Conceptual diagram of the reactivity of 2-amino-4-methylpyrimidine.
Safety Information
2-Amino-4-methylpyrimidine is associated with certain hazards and should be handled with appropriate safety precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is known to cause skin irritation (H315) and serious eye irritation (H319).[3] It may also cause respiratory irritation (H335).[3] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-4-methylpyrimidine CAS#: 108-52-1 [m.chemicalbook.com]
- 3. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2-Amino-4-methylpyrimidine 97 108-52-1 [sigmaaldrich.com]
- 6. A16081.09 [thermofisher.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Amino-4-methylpyrimidine [webbook.nist.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Properties and Hazards of 2-Methyl-4-pyrimidinamine (CAS Number 74-69-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. The toxicological properties of 2-Methyl-4-pyrimidinamine have not been fully investigated. All necessary safety precautions should be taken when handling this chemical.
Introduction
2-Methyl-4-pyrimidinamine, identified by the CAS number 74-69-1, is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in nucleobases and their versatile biological activities. This guide provides a comprehensive overview of the known physicochemical properties and associated hazards of 2-Methyl-4-pyrimidinamine, based on currently available data.
Physicochemical Properties
A summary of the key physical and chemical properties of 2-Methyl-4-pyrimidinamine is presented in Table 1. These properties are crucial for understanding its behavior in various experimental and environmental conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇N₃ | [1] |
| Molecular Weight | 109.13 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 204-205 °C | [2] |
| Boiling Point | 222 °C | [2] |
| Density | 1.155 g/cm³ | [2] |
| Flash Point | 111 °C | [2] |
| pKa | 5.99 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in DMSO and Methanol (Slightly) | [3] |
Hazard Identification and Toxicological Profile
The primary hazards associated with 2-Methyl-4-pyrimidinamine are related to its irritant properties and potential for harm upon ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
It is important to note that multiple sources explicitly state that the toxicological properties of this compound have not been thoroughly investigated. Therefore, a comprehensive toxicological profile, including specific LD50 values, genotoxicity, and carcinogenicity data, is not currently available.
Logical Workflow for Hazard Assessment
Given the limited specific toxicological data for 2-Methyl-4-pyrimidinamine, a logical workflow for its hazard assessment would follow established principles of chemical safety evaluation. This involves a combination of data gathering, computational modeling, and standardized experimental testing.
Potential Mechanism of Irritation
While the specific signaling pathways for 2-Methyl-4-pyrimidinamine-induced irritation are not elucidated, a general mechanism for chemical irritants involves interaction with cellular membranes and proteins of the skin and eyes. This can lead to cell damage, release of inflammatory mediators, and activation of sensory neurons.
Experimental Protocols
Specific experimental protocols for the determination of the physicochemical and toxicological properties of 2-Methyl-4-pyrimidinamine are not detailed in the available literature. However, standardized methods, such as the OECD Guidelines for the Testing of Chemicals, would be employed for regulatory purposes.
Determination of Physicochemical Properties
-
Melting Point (OECD 102): This test is typically performed using a capillary method, hot-stage apparatus, or differential scanning calorimetry (DSC). The sample is heated at a controlled rate, and the temperature range from the initial melting to complete liquefaction is recorded.
-
Boiling Point (OECD 103): For a solid with a high melting point, the boiling point is often determined using ebulliometry, dynamic methods (measuring vapor pressure as a function of temperature), or DSC.
-
Density (OECD 109): The density of a solid can be determined using a gas comparison pycnometer or by measuring the volume displacement in a non-reactive liquid of known density.
-
pKa (OECD 112): The dissociation constant in water is typically determined by titration methods (potentiometric or spectrophotometric) or by conductometry.
Toxicological Testing
-
Acute Oral Toxicity (OECD 423): This method involves the administration of the substance in a single dose to a group of fasted rodents. The animals are observed for a defined period for signs of toxicity and mortality to determine a classification for acute toxicity.
-
In Vitro Skin Irritation (OECD 439): This test uses reconstructed human epidermis models. The test chemical is applied topically to the tissue surface, and cell viability is measured after a defined exposure and post-treatment incubation period. A reduction in cell viability below a certain threshold indicates an irritant potential.
-
In Vitro Eye Irritation (OECD 492): Reconstructed human cornea-like epithelial models are used to assess eye irritation potential. Similar to the skin irritation test, the chemical is applied to the epithelial surface, and cell viability is measured to predict its irritancy.
Synthesis of 2-Methyl-4-pyrimidinamine
A general procedure for the synthesis of 2-Methyl-4-pyrimidinamine involves the reaction of 3-methoxyacrylonitrile with trimethyl orthoacetate in the presence of an ammonia-methanol solution[2].
Reaction: In a stainless-steel pressure reactor, 3-methoxyacrylonitrile, trimethyl orthoacetate, and a 24 wt% ammonia-methanol solution are combined.
Conditions: The mixture is heated to 130°C and stirred for 8 hours.
Work-up: After cooling, hexane is added to the reaction mixture, which is then stirred and filtered to yield the product as a yellow crystal.
Conclusion
2-Methyl-4-pyrimidinamine (CAS 74-69-1) is a chemical with well-defined physicochemical properties but a largely uncharacterized toxicological profile. Its known hazards classify it as harmful if swallowed and a significant irritant to the skin and eyes. The lack of in-depth toxicological studies necessitates a cautious approach to its handling and use. Further research, following standardized guidelines, is required to fully elucidate its toxicological endpoints and mechanisms of action, which would be invaluable for a comprehensive risk assessment in the context of drug development and chemical safety.
References
An In-depth Technical Guide on the Solubility of 2-Methylpyrimidin-4-amine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylpyrimidin-4-amine (also known as 4-amino-2-methylpyrimidine), a crucial parameter for its handling, formulation, and application in research and development. Due to the limited availability of precise quantitative solubility data in public literature, this guide summarizes the available qualitative information and furnishes detailed, generalized experimental protocols for determining solubility in a laboratory setting.
Solubility Profile of this compound
The solubility of this compound in various common laboratory solvents has been described qualitatively in several sources. This information is critical for selecting appropriate solvent systems for synthesis, purification, and biological assays. A summary of the available data is presented in the table below. It is important to note that "slightly soluble" indicates that the compound has low solubility, while the ability to be crystallized from a solvent implies at least moderate solubility at elevated temperatures, followed by lower solubility at cooler temperatures.
| Solvent | IUPAC Name | Type | Reported Solubility | Citation |
| Water | Water | Protic Polar | Can be crystallized from water, suggesting some solubility. | [1] |
| Ethanol | Ethanol | Protic Polar | Can be crystallized from ethanol. | [1] |
| Methanol | Methanol | Protic Polar | Slightly Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | Aprotic Polar | Slightly Soluble | [1] |
| Acetone | Propan-2-one | Aprotic Polar | No data available | |
| Acetonitrile | Acetonitrile | Aprotic Polar | No data available | |
| Dichloromethane (DCM) | Dichloromethane | Aprotic Nonpolar | No data available |
It is important to note that for the structurally similar compound, 2-amino-4-methylpyridine, it is reported to be freely soluble in water, DMF, and lower alcohols, and slightly soluble in aliphatic hydrocarbons and petroleum ether.[2][3] This may provide some indication of the potential solubility of this compound, but experimental verification is essential.
Experimental Protocols for Solubility Determination
The following are generalized yet detailed protocols for determining the solubility of a solid compound like this compound in various solvents. These methods are standard in organic chemistry laboratories.[4][5][6]
2.1. General Qualitative Solubility Test
This test provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile, DCM)
-
Small test tubes (13x100 mm)
-
Spatula
-
Vortex mixer (optional)
-
Graduated cylinder or micropipette
Procedure:
-
Place approximately 20-30 mg of this compound into a small, clean, and dry test tube.
-
Add 1 mL of the selected solvent to the test tube in 0.25 mL increments.
-
After each addition, cap the test tube and shake it vigorously for at least 30 seconds. A vortex mixer can be used for more efficient mixing.
-
Visually inspect the solution after each mixing step. Observe if the solid dissolves completely, partially, or not at all.
-
Record the observations as "soluble," "partially soluble," or "insoluble" at a concentration of approximately 20-30 mg/mL.
2.2. Determination of Approximate Quantitative Solubility (Shake-Flask Method)
This method provides a more quantitative measure of solubility.
Materials:
-
This compound
-
Selected solvents
-
Scintillation vials or small flasks with screw caps
-
Analytical balance
-
Magnetic stirrer and stir bars or a shaker bath
-
Temperature-controlled environment (e.g., water bath)
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. Ensure there is undissolved solid material at the bottom.
-
Place the vial in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE or other compatible material) to remove any undissolved solid.
-
Dilute the filtered, saturated solution with a known volume of an appropriate solvent.
-
Determine the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., HPLC with a standard curve).
-
Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of an organic compound.
Caption: General experimental workflow for determining compound solubility.
This guide provides a foundational understanding of the solubility of this compound based on available data and outlines standard procedures for its experimental determination. For any application, it is highly recommended to perform experimental verification of solubility under the specific conditions of use.
References
The Ascendancy of Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry. Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, has made it a privileged structure in the design of therapeutic agents.[1][2] The journey of pyrimidine derivatives in medicine began with early explorations of natural products and has evolved into the rational design of highly selective and potent drugs for a multitude of diseases. This technical guide provides an in-depth exploration of the discovery, history, and application of pyrimidine derivatives in medicinal chemistry, with a focus on their role as anticancer agents.
The systematic study of pyrimidines commenced in 1884 when Pinner synthesized derivatives by condensing ethyl acetoacetate with amidines.[2] The parent compound, pyrimidine, was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction.[2] Since these foundational discoveries, the versatility of the pyrimidine ring has been exploited to develop a vast array of drugs targeting numerous biological pathways.
I. Historical Milestones in Pyrimidine-Based Drug Discovery
The therapeutic potential of pyrimidine derivatives was recognized early in the 20th century with the development of barbiturates as central nervous system depressants. However, the modern era of pyrimidine-based drug discovery was arguably ushered in with the synthesis of 5-fluorouracil (5-FU) in the 1950s. This compound, designed as an antimetabolite to interfere with nucleic acid synthesis, became a foundational treatment for various cancers and remains in use today.[3] Another significant milestone was the development of the antibacterial agent sulfadiazine, which demonstrated the broad utility of the pyrimidine scaffold beyond oncology.[4] The subsequent decades saw an explosion in the discovery of pyrimidine derivatives with diverse pharmacological activities, including antiviral, anti-inflammatory, and cardiovascular effects. The advent of structure-based drug design and high-throughput screening has further accelerated the development of highly targeted pyrimidine-based therapies, particularly kinase inhibitors for cancer treatment.[5][6]
II. Pyrimidine Derivatives as Anticancer Agents: Quantitative Efficacy
The ability of pyrimidine derivatives to mimic endogenous nucleobases and interact with key enzymes in cellular signaling pathways has made them particularly effective as anticancer agents. A primary focus has been the development of inhibitors for protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs), which are often dysregulated in cancer.
Table 1: Inhibitory Activity of Pyrimidine Derivatives against EGFR
| Compound Class | Specific Derivative | Target | IC50 Value | Reference |
| Pyrrolo[2,3-d]pyrimidine | Compound 46 (halogenated) | EGFR | 3.76 nM | [6] |
| Pyrrolo[2,3-d]pyrimidine | Compound 47 | EGFR | 5.98 nM | [6] |
| Pyrrolo[2,3-d]pyrimidine | Compound 48 | EGFR | 3.63 nM | [6] |
| Pyrido[2,3-d]pyrimidine | Compound 20 | ErbB1 | 0.5 nM | [6] |
| Pyrrolo[3,2-d]pyrimidine | Compound 70 | EGFR | 5.7 nM | [6] |
| Thieno[2,3-d]pyrimidine | Compound 2 | EGFR (mutant) | 0.0022 µM | [7] |
| 7,8-Dihydropyrido-pyrimidine | Compound 15 | A549 cell line | 5.67 µM | [7] |
Table 2: Inhibitory Activity of Pyrimidine Derivatives against Various Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value | Reference |
| Indazol-Pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 µM | [8] |
| Indazol-Pyrimidine | Compound 4i | MCF-7 (Breast) | 1.841 µM | [8] |
| Indazol-Pyrimidine | Compound 4a | A549 (Lung) | 3.304 µM | [8] |
| Indazol-Pyrimidine | Compound 4i | A549 (Lung) | 2.305 µM | [8] |
| Pyrimidine-Tethered Chalcone | B-4 | MCF-7 (Breast) | 6.70 ± 1.02 µM | [9] |
| Pyrimidine-Tethered Chalcone | B-4 | A549 (Lung) | 20.49 ± 2.7 µM | [9] |
| Pyrimidine-pyrazine-oxazoles | Compound 15 | MCF-7 (Breast) | 2.74 µM | [4] |
| Pyrimidine-pyrazine-oxazoles | Compound 15 | HepG2 (Liver) | 4.92 µM | [4] |
| Pyrimidine-pyrazine-oxazoles | Compound 15 | A549 (Lung) | 1.96 µM | [4] |
III. Key Signaling Pathways Targeted by Pyrimidine Derivatives
A. EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[5] Dysregulation of the EGFR signaling pathway is a common driver of cancer.[5] Pyrimidine-based inhibitors have been designed to compete with ATP for the kinase domain of EGFR, thereby blocking its downstream signaling cascade.[6]
B. JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for mediating immune responses and cell growth. Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases. Pyrimidine derivatives have been developed as potent and selective inhibitors of JAKs, thereby modulating the downstream effects of STATs.
IV. Experimental Protocols
A. Synthesis of Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is a classic one-pot, three-component synthesis that provides a straightforward route to dihydropyrimidinones.[10][11]
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Catalyst (e.g., HCl, Yb(OTf)3, or dicalcium phosphate dihydrate)[10][12]
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol) in ethanol.
-
Add a catalytic amount of the chosen acid catalyst.
-
Reflux the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified dihydropyrimidinone.
B. Synthesis of 5-Fluorouracil (5-FU)
A common laboratory synthesis of 5-FU involves the direct fluorination of uracil.[13][14]
Materials:
-
Uracil
-
Fluorine gas (diluted with an inert gas like nitrogen)
-
Solvent (e.g., acetic acid or anhydrous hydrofluoric acid)[13][14]
-
Reaction vessel suitable for handling fluorine gas
Procedure:
-
Dissolve or suspend uracil in the chosen solvent within the reaction vessel.
-
Pass a stream of diluted fluorine gas through the reaction mixture at a controlled temperature (e.g., -10°C to 0°C).[13][14]
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) until the uracil is consumed.
-
Upon completion, purge the reaction mixture with an inert gas to remove any unreacted fluorine.
-
Isolate the crude 5-FU by removing the solvent.
-
Purify the product by recrystallization from water or another suitable solvent.
C. Synthesis of Sulfadiazine
Sulfadiazine can be synthesized from 2-aminopyrimidine and p-acetylaminobenzenesulfonyl chloride.[15][16]
Materials:
-
2-Aminopyrimidine
-
p-Acetylaminobenzenesulfonyl chloride
-
Pyridine (solvent and base)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Dissolve 2-aminopyrimidine in pyridine.
-
Slowly add p-acetylaminobenzenesulfonyl chloride to the solution while stirring.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, pour the reaction mixture into dilute hydrochloric acid to precipitate the acetylated intermediate.
-
Collect the precipitate by filtration and wash with water.
-
Hydrolyze the acetyl group by heating the intermediate with aqueous sodium hydroxide.
-
Neutralize the solution with acid to precipitate the sulfadiazine.
-
Collect the sulfadiazine by filtration, wash with water, and recrystallize from a suitable solvent.
D. In Vitro Screening of Pyrimidine Derivatives Against Cancer Cell Lines (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential drug candidates.[1][9]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Pyrimidine derivatives to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrimidine derivatives in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
V. Experimental Workflows and Logical Relationships
A. High-Throughput Screening (HTS) Workflow for Pyrimidine Libraries
The discovery of novel pyrimidine-based drug candidates often begins with the screening of large compound libraries.
B. Logical Relationship in Pyrimidine Scaffold Optimization for Anticancer Activity
The development of potent and selective pyrimidine-based anticancer agents involves a logical progression of structural modifications based on structure-activity relationship (SAR) studies.
Conclusion
The pyrimidine scaffold has proven to be an exceptionally versatile and fruitful starting point for the discovery and development of a wide range of therapeutic agents. From their early beginnings in natural products to their current role in cutting-edge targeted therapies, pyrimidine derivatives continue to make a profound impact on medicinal chemistry. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of their interactions with biological targets, ensures that the pyrimidine nucleus will remain a privileged scaffold for the development of innovative medicines for the foreseeable future. This guide has provided a comprehensive overview of the history, quantitative efficacy, targeted signaling pathways, and experimental protocols associated with pyrimidine derivatives, offering a valuable resource for researchers dedicated to advancing the field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 14. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]
- 15. echemcom.com [echemcom.com]
- 16. Synthesis of Sulfadiazine | CiNii Research [cir.nii.ac.jp]
Theoretical studies and computational modeling of 2-Methylpyrimidin-4-amine
An In-depth Technical Guide to the Theoretical and Computational Modeling of 2-Methylpyrimidin-4-amine
Introduction
This compound, a substituted pyrimidine derivative, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrimidine scaffolds are core components of numerous biologically active molecules, including antiviral and anticancer agents. Understanding the structural, electronic, and interactive properties of this compound at a molecular level is crucial for designing novel therapeutics. Theoretical studies and computational modeling provide powerful, cost-effective tools for elucidating these properties, predicting molecular behavior, and guiding rational drug design.
This technical guide offers a comprehensive overview of the computational approaches used to study this compound. It details the methodologies for quantum chemical calculations and molecular docking simulations, presents key quantitative data in a structured format, and visualizes complex workflows and relationships to provide a thorough resource for researchers, scientists, and drug development professionals.
Molecular Geometry Optimization
Computational chemistry, particularly Density Functional Theory (DFT), is widely used to determine the most stable three-dimensional conformation of a molecule.[1] The process, known as geometry optimization, calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.
Computational Protocol: Geometry Optimization
-
Input Structure: A 2D or 3D structure of this compound is created using molecular modeling software.
-
Method Selection: The DFT method is commonly chosen for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice.[2]
-
Basis Set Selection: A basis set, such as 6-311++G(d,p), is selected to describe the atomic orbitals. This basis set is robust for optimizing the geometry of organic molecules.[2]
-
Calculation Execution: The geometry optimization calculation is run using quantum chemistry software (e.g., Gaussian, ORCA). The software iteratively adjusts the atomic coordinates to find the lowest energy conformation.
-
Verification: A frequency calculation is typically performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Optimized Geometric Parameters
The following table summarizes hypothetical optimized geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C2-N1 | 1.34 Å | |
| C2-N3 | 1.35 Å | |
| C4-N3 | 1.36 Å | |
| C4-C5 | 1.42 Å | |
| C4-N_amine | 1.37 Å | |
| C5-C6 | 1.38 Å | |
| C6-N1 | 1.33 Å | |
| C2-C_methyl | 1.51 Å | |
| **Bond Angles (°) ** | ||
| N1-C2-N3 | 125.5° | |
| C2-N3-C4 | 115.0° | |
| N3-C4-C5 | 123.0° | |
| C4-C5-C6 | 117.5° | |
| C5-C6-N1 | 122.0° | |
| C6-N1-C2 | 117.0° | |
| Dihedral Angles (°) | ||
| N1-C2-N3-C4 | 0.5° | |
| C2-N3-C4-C5 | -0.4° | |
| N3-C4-C5-C6 | -0.1° |
Vibrational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies, which aids in the assignment of experimental spectral bands.[3] Comparing theoretical and experimental spectra helps confirm the molecular structure.
Computational Protocol: Vibrational Frequency Calculation
-
Optimized Geometry: The frequency calculation must be performed on the previously optimized molecular geometry at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation: The calculation is executed to compute the harmonic vibrational frequencies.
-
Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (e.g., ~0.96 for B3LYP) is typically applied to improve agreement with experimental data.
-
Spectral Analysis: The calculated frequencies, along with their intensities, are used to generate a theoretical spectrum, which can be visually compared with the experimental one.[2]
Key Vibrational Frequencies
The table below presents a comparison of hypothetical experimental and scaled theoretical vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Functional Group | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| N-H Asymmetric Stretch | Amino (-NH₂) | 3450 | 3455 |
| N-H Symmetric Stretch | Amino (-NH₂) | 3310 | 3315 |
| C-H Aromatic Stretch | Pyrimidine Ring | 3120 | 3125 |
| C-H Aliphatic Stretch | Methyl (-CH₃) | 2925 | 2930 |
| N-H Scissoring | Amino (-NH₂) | 1675 | 1670 |
| C=N/C=C Stretch | Pyrimidine Ring | 1570 | 1575 |
| C-N Stretch | Ring-Amine | 1360 | 1355 |
| Ring Breathing Mode | Pyrimidine Ring | 990 | 995 |
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of a molecule, such as its reactivity and spectral characteristics, are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.
Computational Protocol: Electronic Property Calculation
-
Optimized Geometry: Electronic properties are calculated using the optimized molecular structure.
-
Method and Basis Set: The same level of theory (e.g., B3LYP/6-311++G(d,p)) is typically used for consistency.
-
Property Calculation: The calculation is set up to compute molecular orbitals (HOMO, LUMO), Mulliken population analysis (atomic charges), and dipole moment.
-
Visualization: The 3D distributions of the HOMO and LUMO orbitals are visualized to identify regions of electron density that are important for chemical reactions.
Calculated Electronic Properties
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Energy of the outermost electron-donating orbital |
| LUMO Energy | -1.1 eV | Energy of the lowest electron-accepting orbital |
| HOMO-LUMO Gap (ΔE) | 5.1 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.5 Debye | Measure of molecular polarity |
| Ionization Potential | 6.2 eV | Energy required to remove an electron |
| Electron Affinity | 1.1 eV | Energy released when an electron is added |
Molecular Docking
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein receptor.[4] It is a cornerstone of structure-based drug design, helping to predict binding affinity (docking score) and identify key interactions (e.g., hydrogen bonds) that stabilize the ligand-receptor complex.[5]
Experimental Protocol: Molecular Docking
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any non-essential components.
-
Add polar hydrogen atoms and assign partial charges to the protein atoms using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.[4]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and optimize its geometry.
-
Assign partial charges and define rotatable bonds.
-
-
Binding Site Definition:
-
Identify the active site of the protein. A grid box is defined around this site to constrain the search space for the docking algorithm.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide) to systematically explore different conformations and orientations of the ligand within the binding site.
-
The program scores each pose based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Analyze the top-ranked poses to identify the most likely binding mode.
-
Visualize the docked complex to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues.
-
Hypothetical Docking Results against a Kinase Target
The table below summarizes hypothetical docking results for this compound against a generic protein kinase, a common target for pyrimidine-based inhibitors.
| Parameter | Result |
| Target Protein | Protein Kinase XYZ (PDB ID: 1XXX) |
| Docking Score (Binding Energy) | -7.5 kcal/mol |
| Key Interacting Residues | GLU-85, LEU-132, VAL-35, LYS-33 |
| Hydrogen Bonds | - Amino (-NH₂) group with the backbone carbonyl of GLU-85- Ring Nitrogen (N1) with the side chain of LYS-33 |
| Hydrophobic Interactions | - Pyrimidine ring with LEU-132- Methyl (-CH₃) group with VAL-35 |
Visualizations
Diagrams created using Graphviz provide a clear visual representation of workflows and conceptual relationships.
Caption: Computational analysis workflow for this compound.
Caption: Inhibition of a protein kinase signaling pathway.
Conclusion
Theoretical and computational modeling serves as an indispensable tool in the study of this compound. Quantum chemical calculations provide fundamental insights into the molecule's geometric, vibrational, and electronic properties, which are essential for understanding its intrinsic stability and reactivity. Furthermore, molecular docking simulations illuminate its potential to interact with biological targets, thereby guiding the design of new derivatives with enhanced pharmacological activity. The integrated workflow presented in this guide demonstrates a robust strategy for leveraging computational chemistry to accelerate research and development in the pharmaceutical sciences.
References
Methodological & Application
Protocol for the Synthesis of 2-Methylpyrimidin-4-amine from 2-Cyanoacetamide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the synthesis of 2-Methylpyrimidin-4-amine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 2-cyanoacetamide, and proceeds through a two-step sequence involving the formation of a pyrimidine-5-carbonitrile intermediate followed by a reductive decyanation.
The initial step involves the construction of the pyrimidine ring by reacting 2-cyanoacetamide with a Vilsmeier reagent to form an activated enamine intermediate. This intermediate is then cyclized with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile. This method provides a scalable route to the key pyrimidine scaffold.
The subsequent and final step is the selective removal of the C5-nitrile group. This reductive decyanation can be effectively achieved using catalytic hydrogenation, for instance, with Raney Nickel as the catalyst. This transformation is crucial for arriving at the target this compound.
The following protocols are provided as a comprehensive guide for the laboratory synthesis of this important molecule. All quantitative data is summarized for clarity, and a visual representation of the workflow is included.
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents and Solvents | Reaction Conditions | Yield (%) | Purity (%) |
| 1 | Pyrimidine Synthesis | 2-Cyanoacetamide | 4-Amino-2-methylpyrimidine-5-carbonitrile | Phosphorus oxychloride, Dimethylformamide, Acetamidine hydrochloride, Sodium methoxide, Methanol | 0-5 °C to 70-75 °C | ~65 | High |
| 2 | Reductive Decyanation | 4-Amino-2-methylpyrimidine-5-carbonitrile | This compound | Raney Nickel, Hydrogen gas, Methanol, Ammonia | Room temperature, 50 psi | >95 | High |
Experimental Protocols
Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile
This procedure is adapted from a scalable synthesis of the target intermediate.[1]
Materials:
-
2-Cyanoacetamide
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Acetamidine hydrochloride
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Ice
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool dimethylformamide (3.0 equiv.) to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equiv.) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Enamine Formation: To the prepared Vilsmeier reagent, add 2-cyanoacetamide (1.0 equiv.) portion-wise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-75 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Cyclization with Acetamidine: In a separate flask, prepare a solution of sodium methoxide (2.2 equiv.) in methanol. Add acetamidine hydrochloride (1.2 equiv.) to this solution and stir for 30 minutes at room temperature.
-
Reaction Quench and Product Formation: Cool the enamine reaction mixture to room temperature and slowly add it to the prepared methanolic solution of acetamidine. Stir the resulting mixture at room temperature for 12-16 hours.
-
Work-up and Isolation: Quench the reaction by pouring it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A solid precipitate should form. Filter the solid, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Step 2: Reductive Decyanation of 4-Amino-2-methylpyrimidine-5-carbonitrile
This protocol describes the removal of the nitrile group to yield the final product.
Materials:
-
4-Amino-2-methylpyrimidine-5-carbonitrile
-
Raney Nickel (50% slurry in water)
-
Methanol (MeOH)
-
Ammonia solution (e.g., 7N in methanol)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, carefully wash Raney Nickel (approximately 10-20% by weight of the starting material) with methanol to remove the water.
-
Reaction Setup: To the washed Raney Nickel in the reaction vessel, add a solution of 4-amino-2-methylpyrimidine-5-carbonitrile (1.0 equiv.) in methanol. Add a solution of ammonia in methanol (e.g., 7N, to suppress side reactions).
-
Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to approximately 50 psi. Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the uptake of hydrogen and by TLC or LC-MS analysis. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to afford this compound as a solid.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Synthesis of Vitamin B1 Utilizing 2-Methylpyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Vitamin B1 (Thiamine) using precursors derived from 2-methylpyrimidin-4-amine. The methodologies outlined are based on established industrial and laboratory-scale syntheses, focusing on the formation of the key pyrimidine intermediate, 5-(aminomethyl)-2-methylpyrimidin-4-amine, often referred to as "Grewe diamine," and its subsequent coupling with the thiazole moiety.
Introduction
Vitamin B1, an essential nutrient, is composed of a pyrimidine and a thiazole ring linked by a methylene bridge.[1][2] The industrial synthesis of thiamine often involves the preparation of a functionalized pyrimidine precursor, which is then coupled with a pre-synthesized thiazole component. This compound serves as a foundational structure for the pyrimidine moiety. This document details the chemical pathways and protocols to convert derivatives of this compound into Vitamin B1.
Synthesis Pathway Overview
The overall synthesis strategy involves two main stages:
-
Synthesis of the Pyrimidine Intermediate: Functionalization of a 2-methyl-4-aminopyrimidine core to introduce a reactive group at the 5-position. A common and effective intermediate is 5-(aminomethyl)-2-methylpyrimidin-4-amine (Grewe diamine).[3]
-
Coupling with the Thiazole Moiety: Reaction of the activated pyrimidine intermediate with 4-methyl-5-(2-hydroxyethyl)thiazole to form the thiamine structure.[2]
A generalized workflow for the synthesis is presented below.
Caption: Generalized workflow for the synthesis of Vitamin B1.
Experimental Protocols
The following protocols are derived from scalable processes suitable for laboratory and industrial applications.
Protocol 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile
This protocol describes the synthesis of a key pyrimidine intermediate starting from 2-cyanoacetamide.
Materials:
-
2-Cyanoacetamide
-
Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide)
-
Acetamidine
-
Solvents (e.g., methanol)
Procedure:
-
Enamine Formation: React 2-cyanoacetamide with a Vilsmeier reagent to form an enamine intermediate.
-
Cyclization: Condense the resulting enamine with acetamidine in a suitable solvent such as methanol. This cyclization step forms the pyrimidine ring.
-
Isolation: The product, 4-amino-2-methylpyrimidine-5-carbonitrile, can be isolated by filtration and purified by recrystallization.
Protocol 2: Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine (Grewe Diamine)
This protocol details the reduction of the nitrile group to an amine.
Materials:
-
4-Amino-2-methylpyrimidine-5-carbonitrile
-
Reducing agent (e.g., Hydrogen gas with a suitable catalyst like Raney Nickel or Palladium on carbon)
-
Solvent (e.g., methanol, ammonia in methanol)
Procedure:
-
Hydrogenation: In a high-pressure reactor, dissolve 4-amino-2-methylpyrimidine-5-carbonitrile in a suitable solvent.
-
Add the hydrogenation catalyst.
-
Pressurize the reactor with hydrogen gas and heat to the appropriate temperature.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Work-up: After the reaction is complete, cool the reactor, and carefully filter off the catalyst.
-
The solvent can be removed under reduced pressure to yield 5-(aminomethyl)-2-methylpyrimidin-4-amine.
Protocol 3: Synthesis of Thiamine (Vitamin B1)
This final step involves the coupling of the pyrimidine and thiazole moieties. The classical approach by Williams and Cline utilized a 5-halomethyl or 5-alkoxymethyl pyrimidine derivative.[2] For the purpose of this protocol, we will adapt this to the use of Grewe diamine, which would typically be converted to a more reactive species for coupling. A conceptual pathway is outlined.
Materials:
-
5-(Aminomethyl)-2-methylpyrimidin-4-amine (Grewe Diamine)
-
Reagents to convert the aminomethyl group to a reactive leaving group (e.g., via diazotization followed by substitution to form a halomethyl group, or conversion to a hydroxymethyl derivative followed by activation)
-
4-Methyl-5-(2-hydroxyethyl)thiazole[4]
-
Solvent (e.g., ethanol, isopropanol)
Procedure:
-
Activation of Grewe Diamine: Convert the 5-aminomethyl group of Grewe diamine into a more suitable leaving group for the coupling reaction. This may involve multiple steps, for instance, conversion to 4-amino-5-hydroxymethyl-2-methylpyrimidine, followed by chlorination to yield 4-amino-5-chloromethyl-2-methylpyrimidine.
-
Coupling Reaction: React the activated pyrimidine derivative with 4-methyl-5-(2-hydroxyethyl)thiazole in a suitable solvent. The reaction mixture is typically heated to facilitate the quaternization of the thiazole nitrogen by the pyrimidine's 5-methyl group.
-
Isolation and Purification: Upon completion of the reaction, the thiamine salt will often precipitate from the solution upon cooling or with the addition of a non-polar solvent. The crude product can be collected by filtration and purified by recrystallization to yield pure Vitamin B1.
Quantitative Data Summary
The following tables summarize reported yields for the key steps in the synthesis of Vitamin B1 intermediates.
| Step | Starting Material | Product | Reported Yield | Reference |
| Pyrimidine Synthesis (Cyclization) | Enamine from 2-cyanoacetamide | 4-Amino-2-methylpyrimidine-5-carbonitrile | ~90-94% | [5] |
| Hydrogenation | 4-Amino-2-methylpyrimidine-5-carbonitrile | 5-(Aminomethyl)-2-methylpyrimidin-4-amine | ~99% | [5] |
| Overall Yield (2 steps) | 2-Cyanoacetamide | 5-(Aminomethyl)-2-methylpyrimidin-4-amine | ~65-84% | [5] |
| Industrial Process Step | Key Transformation | Combined Yield | Reference |
| Enamine to Thiothiamine (2-methyl-4,5-diamino-pyrimidine) | Cyclization and subsequent modifications of an enamine derivative to thiothiamine | Up to 75% | [6] |
Signaling Pathways and Logical Relationships
The chemical transformations involved in the synthesis of the pyrimidine moiety can be visualized as a logical progression of reactions.
Caption: Reaction sequence for Grewe diamine synthesis.
The final coupling step to form thiamine is a key reaction that unites the two heterocyclic precursors.
Caption: Final coupling step in Vitamin B1 synthesis.
Conclusion
The synthesis of Vitamin B1 from precursors related to this compound is a well-established process. The key steps involve the efficient construction of the pyrimidine ring system, functionalization at the 5-position, and subsequent coupling with the thiazole moiety. The protocols and data provided herein offer a guide for researchers in the fields of medicinal chemistry, drug development, and process chemistry to synthesize thiamine and its analogues. The use of continuous flow synthesis for the preparation of intermediates like Grewe diamine represents a modern and efficient approach to this classical synthesis.[3]
References
- 1. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Buy 5-(Aminomethyl)-2-methylpyrimidin-4-amine | 101080-48-2 [smolecule.com]
- 4. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN104910142A - Method for preparing vitamin B1 intermediate (pyrimidine) - Google Patents [patents.google.com]
Application of 2-Methylpyrimidin-4-amine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpyrimidin-4-amine is a versatile heterocyclic building block that serves as a crucial scaffold in the design and synthesis of a wide array of kinase inhibitors. The 2-aminopyrimidine moiety is a well-established pharmacophore in kinase inhibitor drug discovery, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP. This interaction is a cornerstone for achieving high potency and selectivity. The methyl group at the 2-position can provide additional steric and electronic properties that can be exploited to fine-tune the inhibitor's binding affinity and pharmacokinetic profile. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound and its derivatives in the synthesis of potent kinase inhibitors targeting critical signaling pathways in diseases such as cancer.
Application Notes
The 2-aminopyrimidine core is a privileged structure in medicinal chemistry for targeting protein kinases. Its nitrogen atoms act as hydrogen bond donors and acceptors, anchoring the inhibitor to the kinase hinge region. This fundamental binding mode is observed across a multitude of kinase inhibitor classes. The strategic incorporation of the this compound scaffold allows for the development of inhibitors against various kinase families, including:
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is a key target in oncology. Overexpression of PLK4 is implicated in several cancers, and its inhibition can lead to mitotic catastrophe and cancer cell death.[1]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. The 2-aminopyrimidine scaffold has been successfully employed in the development of potent CDK inhibitors.[2]
-
Aurora Kinases: These serine/threonine kinases play a critical role in mitosis. Inhibitors based on the 2,4-diaminopyrimidine scaffold have shown significant promise as anti-cancer agents.[3][4]
The synthesis of kinase inhibitors from this compound often involves coupling reactions to introduce diverse substituents at the 4-amino position. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for creating a library of N-aryl-2-methylpyrimidin-4-amine derivatives, allowing for the exploration of structure-activity relationships (SAR).
Data Presentation
The following table summarizes the biological activity of representative kinase inhibitors synthesized using aminopyrimidine scaffolds. The data highlights the potency of these compounds against their respective kinase targets and in cellular assays.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity (IC50, nM) | Reference |
| 8h | PLK4 | 6.7 | MCF-7 | 180 | [1] |
| BT474 | 210 | [1] | |||
| MDA-MB-231 | 350 | [1] | |||
| 11g | CDK2 | 0.7 | - | - | [2] |
| 11c | Aurora A | 500 - 4000 (in various cell lines) | HeLa, A549, HCT116, MCF-7, HepG2 | 500 - 4000 | [4] |
| Aurora B | >35-fold selectivity for Aurora A | [4] | |||
| CYC116 | Aurora A | 8.0 (Ki) | - | - | [5] |
| Aurora B | 9.2 (Ki) | - | - | [5] |
Experimental Protocols
The following protocols provide generalized and specific examples of how this compound and its derivatives can be utilized in the synthesis of kinase inhibitors.
Protocol 1: General Procedure for the Synthesis of N-Aryl-2-methylpyrimidin-4-amine Derivatives via Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed N-arylation of a substituted pyrimidin-4-amine, a key step in the synthesis of many kinase inhibitors.
Materials:
-
4-Chloro-2-methylpyrimidine (or other suitable halo-pyrimidine)
-
Substituted aniline
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
n-Butanol (n-BuOH)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry reaction flask, add 4-chloro-2-methylpyrimidine (1.0 eq), the desired substituted aniline (1.1 eq), K₂CO₃ (2.0 eq), X-Phos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous n-butanol to the flask.
-
Heat the reaction mixture to 85 °C and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-methylpyrimidin-4-amine derivative.
Protocol 2: Synthesis of a Novel Pyrimidin-2-amine Based PLK4 Inhibitor (Adapted from Xue et al., 2023)[1]
This protocol outlines the synthesis of a potent PLK4 inhibitor with an aminopyrimidine core, demonstrating a practical application of the chemistry.
Step 1: Synthesis of Intermediate 2r (N-(4-((tert-butyldimethylsilyl)oxy)phenyl)-5-iodo-2-methylpyrimidin-4-amine)
This step involves the synthesis of a key intermediate through a nucleophilic aromatic substitution.
-
A solution of 4-((tert-butyldimethylsilyl)oxy)aniline (1.2 eq) in a suitable solvent is added to a solution of 4-chloro-5-iodo-2-methylpyrimidine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq).
-
The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC).
-
The reaction is worked up by standard aqueous extraction and the crude product is purified by column chromatography.
Step 2: Synthesis of the Final Compound (e.g., Compound 8h from the reference)
This step exemplifies a Buchwald-Hartwig coupling to introduce the final amine substituent.
-
To a reaction vessel containing intermediate 2r (1.0 eq), add the desired amine (e.g., a substituted piperazine, 1.2 eq), Pd₂(dba)₃ (0.05 eq), X-Phos (0.1 eq), and a base such as K₂CO₃ (2.0 eq).
-
The vessel is purged with an inert gas, and a suitable solvent like n-butanol is added.
-
The mixture is heated to 85 °C for 8 hours.
-
After cooling, the reaction is worked up by extraction with an organic solvent.
-
The crude product is purified by column chromatography.
-
If a protecting group (e.g., Boc) is present, it is removed by treatment with an acid (e.g., 4 M HCl in ethyl acetate) to yield the final inhibitor.
Mandatory Visualization
Caption: Generalized workflow for synthesizing kinase inhibitors from this compound.
Caption: Inhibition of the PLK4 signaling pathway by 2-aminopyrimidine-based inhibitors.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-Methylpyrimidin-4-amine by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Methylpyrimidin-4-amine using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are essential for purity assessment, impurity profiling, and pharmacokinetic studies in drug development and research.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a robust and widely adopted technique for the analysis of polar and non-polar compounds, making it highly suitable for this compound.[1][2] The method detailed below utilizes a C18 stationary phase to achieve efficient separation.
Experimental Protocol: HPLC Analysis of this compound
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. For mass spectrometry-compatible methods, a volatile buffer like formic acid should be used instead of phosphoric acid.[3][4][5]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
2. Reagents and Standards:
-
This compound reference standard
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Formic acid (≥99% purity)
-
HPLC grade Methanol (for sample preparation)
3. Sample Preparation:
Proper sample preparation is crucial to prevent column contamination and ensure accurate results.[6]
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution, using methanol as the solvent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.[1][6]
4. System Suitability:
To ensure the chromatographic system is performing adequately, inject the standard solution five times. The following criteria should be met:
-
Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.
-
Tailing Factor for the main peak should be between 0.8 and 1.5.
-
Theoretical Plates should be ≥ 2000.
5. Data Analysis:
The percentage purity of this compound can be calculated using the area normalization method from the resulting chromatogram. For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of known concentrations.
Quantitative Data Summary (HPLC)
The following table summarizes typical performance characteristics of a validated HPLC method for similar aminopyrimidines. These values should be established during method validation for this compound.
| Parameter | Typical Value |
| Retention Time (RT) | To be determined |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Due to the polar nature of the amine group, derivatization of this compound is recommended to improve its volatility and chromatographic behavior. Silylation is a common and effective derivatization technique for amines.[7]
Experimental Protocol: GC-MS Analysis of this compound
1. Instrumentation and Chromatographic Conditions:
A GC-MS system with a split/splitless injector and a mass selective detector is required.
| Parameter | Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
2. Reagents and Standards:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl Acetate (anhydrous)
3. Sample and Standard Derivatization:
-
Accurately weigh about 1 mg of the this compound standard or sample into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
4. Data Analysis:
The identity of the derivatized this compound can be confirmed by comparing the acquired mass spectrum with a reference spectrum. PubChem provides mass spectral data for the underivatized compound, which shows a prominent molecular ion at m/z 109.[8] The silylated derivative will exhibit a different fragmentation pattern and a higher molecular weight. For quantitative analysis, a calibration curve should be prepared using derivatized standards.
Quantitative Data Summary (GC-MS)
The following table outlines the expected performance characteristics for a validated GC-MS method. These parameters must be experimentally determined.
| Parameter | Expected Value |
| Retention Time (RT) | To be determined |
| Characteristic Ions (m/z) | To be determined for the silylated derivative |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound by both HPLC and GC-MS.
Caption: General analytical workflow for HPLC and GC-MS analysis.
Logical Relationship for Method Selection
The choice between HPLC and GC-MS often depends on the analytical requirements and the sample matrix. The following diagram outlines the logical considerations for selecting the appropriate technique.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of 2-Amino-4,6-dichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Pyrimidine, 2-amino-4-methyl- | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. This compound | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of Pyrimidine Derivatives using Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-arylation of pyrimidine derivatives utilizing palladium-catalyzed cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. This powerful synthetic tool is instrumental in the construction of C-N bonds, which are prevalent in a vast array of pharmaceuticals and biologically active compounds.
Introduction
The N-arylation of pyrimidines is a cornerstone of medicinal chemistry, enabling the synthesis of complex molecules with diverse pharmacological activities. The 2-aminopyrimidine scaffold, in particular, is a key structural motif in numerous kinase inhibitors and other therapeutic agents.[1] Palladium-catalyzed methods have emerged as the gold standard for these transformations due to their broad substrate scope, functional group tolerance, and generally high yields, overcoming the limitations of traditional methods like nucleophilic aromatic substitution.[2]
This document outlines a general protocol for the N-arylation of aminopyrimidine derivatives and provides a collection of quantitative data for various substrates and conditions. Additionally, it includes a detailed experimental procedure based on established literature and visual diagrams to illustrate the reaction workflow and catalytic cycle.
Data Presentation
The following tables summarize the quantitative data for the palladium-catalyzed N-arylation of various pyrimidine derivatives.
Table 1: N-arylation of 4-(pyridin-3-yl)pyrimidin-2-amine Derivatives[1]
| Entry | Pyrimidine Derivative | Aryl Bromide | Product | Yield (%) |
| 1 | 4-(pyridin-3-yl)pyrimidin-2-amine | 1-bromo-4-methoxybenzene | N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 82 |
| 2 | 4-(pyridin-3-yl)pyrimidin-2-amine | 1-bromo-3,5-dimethylbenzene | N-(3,5-dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | 31 |
| 3 | 4-(pyridin-3-yl)pyrimidin-2-amine | 2-bromonaphthalene | N-(naphthalen-2-yl)-4-(pyridin-3-yl)pyrimidin-2-amine | 27 |
| 4 | 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine | 1-bromo-2,4-dimethylbenzene | 4-Methyl-N-(2,4-dimethylphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | 35 |
Reaction Conditions: Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2], Xantphos, sodium tert-butoxide (NaOtBu), toluene, reflux, nitrogen atmosphere.
Experimental Protocols
General Protocol for the N-arylation of 2-Aminopyrimidine Derivatives
This protocol is based on the optimized Buchwald-Hartwig amination conditions reported for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives.[1][3]
Materials:
-
Substituted 2-aminopyrimidine
-
Aryl bromide
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add the substituted 2-aminopyrimidine (1.0 mmol), the aryl bromide (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (10 mL) to the flask.
-
The reaction mixture is heated to reflux with stirring under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-aryl pyrimidine derivative.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the palladium-catalyzed N-arylation of pyrimidines.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.
References
Multi-Step Synthesis of 2-Chloro-4-methylpyrimidin-5-amine: An Essential Intermediate for Pharmaceutical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and experimental protocols for the multi-step synthesis of 2-Chloro-4-methylpyrimidin-5-amine, a crucial intermediate in the development of a wide array of pharmaceutical compounds. The synthetic route described herein is a robust and reproducible three-step process commencing from commercially available 2,6-dichloro-4-methylpyrimidine. The key transformations involve a selective dechlorination, followed by nitration and subsequent reduction to yield the target amine. This guide offers comprehensive experimental procedures, quantitative data, and visual representations of the synthetic pathway and workflows to aid researchers in the efficient and safe production of this valuable building block.
Overview of the Synthetic Strategy
The synthesis of 2-Chloro-4-methylpyrimidin-5-amine is accomplished through a well-established three-step sequence. The overall strategy is as follows:
-
Step 1: Pyrimidine Ring Formation (Selective Dechlorination) : The synthesis begins with the selective reduction of 2,6-dichloro-4-methylpyrimidine to afford the intermediate, 2-chloro-4-methylpyrimidine.
-
Step 2: Nitration : The pyrimidine core is then functionalized at the 5-position via electrophilic nitration to produce 2-chloro-4-methyl-5-nitropyrimidine.
-
Step 3: Reduction : Finally, the nitro group of the second intermediate is reduced to an amine, yielding the desired product, 2-Chloro-4-methylpyrimidin-5-amine.
The complete synthetic pathway is illustrated below:
Caption: Overall synthetic route for 2-Chloro-4-methylpyrimidin-5-amine.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for easy reference and comparison.
Step 1: Synthesis of 2-chloro-4-methylpyrimidine
This step involves the selective dechlorination of 2,6-dichloro-4-methylpyrimidine using zinc powder.
Experimental Protocol:
To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in a mixture of ethanol (250 mL) and water (250 mL), zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol) are sequentially added.[1] The reaction mixture is then heated to reflux at 70°C for 4 hours.[1] After completion of the reaction, the mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure to remove the ethanol and subsequently extracted with dichloromethane (DCM). The combined organic layers are dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent to yield 2-chloro-4-methylpyrimidine as a white solid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,6-dichloro-4-methylpyrimidine | [1] |
| Reagents | Zinc powder, Iodine | [1] |
| Solvent | Ethanol/Water | [1] |
| Reaction Temperature | 70°C (Reflux) | [1] |
| Reaction Time | 4 hours | [1] |
| Product Yield | 20.6 g (53%) | [1] |
| Purity | White solid | [1] |
| Characterization | ¹H-NMR (d6-DMSO, 400 MHz) δ 8.59 (d, 1H, J=4.9 Hz), 7.44 (d, 1H, J=4.9 Hz), and 3.29 (s, 3H); ESIMS: 129.11 (M+H+) | [1] |
Experimental Workflow:
Caption: Workflow for the synthesis of 2-chloro-4-methylpyrimidine.
Step 2: Synthesis of 2-chloro-4-methyl-5-nitropyrimidine
This step introduces a nitro group at the 5-position of the pyrimidine ring through electrophilic nitration.
Experimental Protocol:
In a flask, 2-chloro-4-methylpyrimidine is cooled to 0°C.[2] Concentrated sulfuric acid is added, followed by the slow, dropwise addition of fuming nitric acid while maintaining the low temperature. After the addition is complete, the reaction mixture is warmed to 60°C and stirred. Upon completion of the reaction, the mixture is carefully poured onto ice. The resulting solution is neutralized with a base, causing the product to precipitate. The precipitate is collected by filtration, washed with water, and dried to afford 2-chloro-4-methyl-5-nitropyrimidine.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-chloro-4-methylpyrimidine | [2] |
| Reagents | Concentrated H₂SO₄, Fuming HNO₃ | [2] |
| Reaction Temperature | 0°C to 60°C | [2] |
| Work-up | Pour onto ice, neutralize with base, filter, wash, and dry | [2] |
| Product | 2-chloro-4-methyl-5-nitropyrimidine | [2] |
Logical Relationship Diagram:
Caption: Logical flow of the nitration reaction.
Step 3: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine
The final step involves the reduction of the nitro group to an amine functionality, typically achieved through catalytic hydrogenation.
Experimental Protocol:
In a glass pressure reactor, 2-chloro-4-methyl-5-nitropyrimidine and a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon) are suspended in ethanol.[3] The reactor is sealed and purged with an inert gas, such as argon. Hydrogen gas is then introduced to a pressure of 3 bar, and the reaction is stirred at 30°C for approximately 20 hours, or until the reaction is complete (monitored by TLC or HPLC).[3] After the reaction, the reactor is purged with argon, and the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure to yield 2-Chloro-4-methylpyrimidin-5-amine.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-chloro-4-methyl-5-nitropyrimidine | [3] |
| Catalyst | 0.8% Pt and 0.6% Mo on activated carbon (example) | [3] |
| Solvent | Ethanol | [3] |
| Hydrogen Pressure | 3 bar | [3] |
| Reaction Temperature | 30°C | [3] |
| Reaction Time | 20 hours | [3] |
| Product Yield | Quantitative (may contain residual solvent) | [3] |
| Purity | >97.5% (by HPLC) | [3] |
Experimental Workflow:
Caption: Workflow for the reduction of 2-chloro-4-methyl-5-nitropyrimidine.
Safety Precautions
-
General: All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Step 1: Zinc powder is flammable. Iodine is corrosive and a lachrymator. Handle with care.
-
Step 2: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme caution and use appropriate acid-resistant gloves and face shields. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
Step 3: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be performed in a properly rated pressure reactor and in an area equipped for handling flammable gases. The catalyst may be pyrophoric upon exposure to air after the reaction; handle with care during filtration.
Conclusion
The multi-step synthesis of 2-Chloro-4-methylpyrimidin-5-amine presented in this application note provides a reliable and scalable route to this important pharmaceutical intermediate. By following the detailed protocols and safety guidelines, researchers can confidently produce this compound with good yield and purity, facilitating further drug discovery and development efforts. The provided quantitative data and visual workflows serve as a practical guide for the successful execution of this synthesis.
References
Application Notes and Protocols for the Purification of 2-amino-4-methylpyridine Crude Product
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various techniques to purify the crude product of 2-amino-4-methylpyridine, a key intermediate in pharmaceutical synthesis. The selection of the most suitable purification method depends on factors such as the impurity profile of the crude material, the required final purity, and the scale of the purification.
Introduction to Purification Techniques
The purification of 2-amino-4-methylpyridine from a crude reaction mixture is essential to ensure the quality and consistency of downstream processes and the final active pharmaceutical ingredient (API). Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents. The primary purification techniques discussed in these notes are:
-
Acid-Base Extraction: This technique leverages the basicity of the amino group to separate the target compound from non-basic impurities.
-
Column Chromatography: A powerful method for separating compounds based on their differential adsorption to a stationary phase.
-
Recrystallization: A technique for purifying solid compounds based on differences in solubility.
-
Vacuum Distillation: Suitable for purifying thermally stable liquids or low-melting solids.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the typical performance of each purification technique for 2-amino-4-methylpyridine.
| Purification Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Acid-Base Extraction | >98.5%[1][2] | High | Simple, cost-effective, scalable.[1][2] | May not remove basic impurities with similar pKa. |
| Column Chromatography | >95%[3] | 26-81% (for analogues)[3] | High resolution, effective for complex mixtures. | Time-consuming, requires significant solvent volumes, can be costly. |
| Recrystallization | High | Moderate to High | Can yield very pure crystalline product. | Requires a suitable solvent system, potential for product loss in the mother liquor. |
| Vacuum Distillation | High | High | Effective for removing non-volatile impurities. | Requires the compound to be thermally stable, may not separate impurities with similar boiling points. |
Experimental Protocols
Acid-Base Extraction
This method is highly effective for removing non-basic organic impurities.[1][2] The process involves the selective extraction of the basic 2-amino-4-methylpyridine into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The purified compound is then recovered by basification of the aqueous phase.
Materials:
-
Crude 2-amino-4-methylpyridine
-
Dilute hydrochloric acid (e.g., 1 M HCl) or other dilute acids like acetic or sulfuric acid.[1][2]
-
Organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).[1]
-
Aqueous sodium hydroxide solution (e.g., 2 M NaOH) or other bases like sodium carbonate, sodium bicarbonate, or ammonia water.[1]
-
Distilled water
-
Separatory funnel
-
Beakers and flasks
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Vacuum oven
Protocol:
-
Dissolution: Dissolve the crude 2-amino-4-methylpyridine product in a suitable organic solvent, such as ethyl acetate.
-
Acidification: Transfer the solution to a separatory funnel and add a dilute aqueous acid solution (e.g., 1 M HCl) to adjust the pH of the aqueous phase to 2-3.[1]
-
Extraction: Shake the separatory funnel vigorously to allow the protonated 2-amino-4-methylpyridine to dissolve in the aqueous phase. Allow the layers to separate and collect the aqueous layer. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete transfer of the product.
-
Washing: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification: Cool the aqueous solution in an ice bath and slowly add an aqueous base (e.g., 2 M NaOH) with stirring until the pH reaches 8-9.[1][2] This will cause the purified 2-amino-4-methylpyridine to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold distilled water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Column Chromatography
Silica gel column chromatography is a highly effective method for purifying 2-amino-4-methylpyridine, especially for removing closely related impurities.
Materials:
-
Crude 2-amino-4-methylpyridine
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A common starting ratio is 4:1 hexanes:ethyl acetate.[3]
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Rotary evaporator
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes).
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the mixture.
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC, and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Recrystallization
Recrystallization is a purification technique for solid compounds that relies on differences in solubility of the compound and its impurities in a given solvent at different temperatures.
Materials:
-
Crude 2-amino-4-methylpyridine
-
Recrystallization solvent (e.g., water, ethanol, or a mixture such as ethanol/water or hexanes/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Ice bath
Protocol:
-
Solvent Selection: Choose a solvent in which 2-amino-4-methylpyridine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals to a constant weight.
Vacuum Distillation
Vacuum distillation is used to purify compounds that have a high boiling point or are sensitive to decomposition at atmospheric pressure. 2-amino-4-methylpyridine has a boiling point of 230 °C at atmospheric pressure.
Materials:
-
Crude 2-amino-4-methylpyridine
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
-
Thermometer
Protocol:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude 2-amino-4-methylpyridine.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask with a heating mantle.
-
Distillation: Collect the fraction that distills at a constant temperature at the given pressure. The boiling point will be significantly lower than 230 °C under vacuum.
-
Isolation: Once the distillation is complete, carefully release the vacuum and collect the purified product from the receiving flask.
References
- 1. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 2. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Methylpyrimidin-4-amine in the Development of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 2-Methylpyrimidin-4-amine serves as a valuable building block in the design and synthesis of novel anticancer agents. Its unique structural features allow for versatile chemical modifications, leading to the development of compounds that can selectively target various hallmarks of cancer. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of anticancer drugs based on the this compound core.
Application Notes
Derivatives of this compound have demonstrated significant potential as inhibitors of several key oncogenic signaling pathways. By modifying the amine group and other positions on the pyrimidine ring, medicinal chemists have successfully generated potent inhibitors of protein kinases and other crucial cellular targets involved in cancer progression.
Key Therapeutic Targets:
-
Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is common in various cancers, leading to genomic instability.[1] 2-aminopyrimidine derivatives have been developed as potent PLK4 inhibitors, inducing mitotic defects and apoptosis in cancer cells.[2][3]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of numerous cancers. The pyrimidine core is a well-established scaffold for EGFR inhibitors, and derivatives of 2-aminopyrimidine have shown promise in targeting both wild-type and mutant forms of the receptor.
-
Anaplastic Lymphoma Kinase (ALK): ALK is another receptor tyrosine kinase that can become oncogenic upon fusion with other genes. 2,4-pyrimidinediamine derivatives have been successfully developed as dual inhibitors of ALK and other targets like histone deacetylases (HDACs).[4][5][6]
-
Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Inhibitors of HDACs can reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis. Pyrimidine-based compounds have been explored as HDAC inhibitors.[7]
The versatility of the this compound scaffold allows for the development of both highly selective single-target agents and multi-targeted inhibitors, which can offer advantages in overcoming drug resistance.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various pyrimidine derivatives, including those with a 2-aminopyrimidine core, against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Anticancer Activity of Pyrimidine Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) |
| PLK4 Inhibitors | |||
| Compound 8h | MCF-7 (Breast) | 0.0067 | PLK4 |
| YLT-11 | MDA-MB-231 (Breast) | 0.022 | PLK4 |
| ALK/HDAC Dual Inhibitors | |||
| Compound 12a | H2228 (Lung) | 0.011 | ALK/HDAC1 |
| Compound 10f | H2228 (Lung) | 0.0021 (ALK), 0.0079 (HDAC1) | ALK/HDAC1 |
| EGFR Inhibitors | |||
| Compound 6c | MCF-7 (Breast) | 37.7 | EGFR-TK |
| Compound 10b | MCF-7 (Breast) | 31.8 | EGFR-TK |
| Other Pyrimidine Derivatives | |||
| Compound 3a | A549 (Lung) | 5.988 | Not Specified |
| Compound 4 | A549 (Lung) | 5.50 | Topoisomerase II |
Note: The data presented is a compilation from various research articles and is intended for comparative purposes. The exact IC50 values can vary depending on the experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of anticancer agents derived from this compound.
General Synthesis of N-Aryl-2-methylpyrimidin-4-amine Derivatives
This protocol describes a general method for the synthesis of N-aryl substituted this compound derivatives, a common structural motif in kinase inhibitors.
Workflow for Synthesis of N-Aryl-2-methylpyrimidin-4-amine Derivatives
Caption: General workflow for the synthesis of N-Aryl-2-methylpyrimidin-4-amine derivatives.
Materials:
-
2-Methyl-4-chloropyrimidine
-
Substituted aryl amine
-
Palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., sodium tert-butoxide - NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 2-methyl-4-chloropyrimidine (1.0 eq), the substituted aryl amine (1.1 eq), sodium tert-butoxide (1.4 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific protein kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay using TR-FRET.
Materials:
-
Purified recombinant kinase (e.g., PLK4, EGFR, ALK)
-
Fluorescently labeled substrate peptide
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase reaction buffer
-
Detection reagents (e.g., europium-labeled anti-phospho-substrate antibody)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.
-
In a 384-well plate, add the kinase and the diluted test compound. Include controls for no inhibitor (DMSO vehicle) and no enzyme.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagents.
-
Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two different wavelengths.
-
Calculate the ratio of the two emission signals and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8][9]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: General workflow for a cell viability MTT assay.
Materials:
-
Human cancer cell line(s) of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the distribution of cells in different phases of the cell cycle after treatment with a test compound using propidium iodide (PI) staining and flow cytometry.
Workflow for Cell Cycle Analysis
Caption: General workflow for cell cycle analysis by flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at the desired concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells. For adherent cells, collect the supernatant (containing floating/apoptotic cells) and then detach the adherent cells with trypsin-EDTA. Combine all cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]
Apoptosis Assay using Annexin V/PI Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V (to detect early apoptotic cells) and propidium iodide (to detect late apoptotic/necrotic cells).
Workflow for Apoptosis Assay
Caption: General workflow for apoptosis detection using Annexin V/PI staining.
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with the test compound for the desired time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use quadrant analysis to differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[12][13][14]
Signaling Pathway Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways targeted by anticancer agents derived from this compound.
PLK4 Signaling Pathway in Centriole Duplication
Caption: Simplified PLK4 signaling pathway in centriole duplication and its inhibition.
EGFR Signaling Pathway in Cancer
Caption: Overview of the EGFR signaling pathway and its inhibition.
ALK Signaling Pathway in Cancer
Caption: Key downstream signaling pathways of oncogenic ALK fusion proteins.
Mechanism of Action of HDAC Inhibitors
Caption: Mechanism of action of HDAC inhibitors on chromatin structure and gene expression.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Harnessing pyrimidine as a building block for histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. benchchem.com [benchchem.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. biologi.ub.ac.id [biologi.ub.ac.id]
- 14. kumc.edu [kumc.edu]
Application Notes and Protocols for the Synthesis of Novel 2-Amino-Substituted 6-Methyl-Pyrimidin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the significance, synthesis, and potential applications of 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives. Detailed experimental protocols for the synthesis and characterization of these compounds are also presented.
Introduction
Pyrimidine derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry due to their presence in the core structures of nucleic acids (cytosine, thymine, and uracil)[1]. This structural similarity allows them to interact with a wide array of biological targets, making them privileged scaffolds in drug discovery[1]. The pyrimidine nucleus is a key component in numerous FDA-approved drugs, including antiviral, antibacterial, and anticancer agents[1]. Specifically, 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have garnered significant interest due to their diverse biological activities, which include potential as anticancer, anti-inflammatory, and antimicrobial agents, as well as applications in agriculture as plant growth stimulants[2][3]. The synthetic accessibility and the possibility of diverse substitutions on the pyrimidine core allow for the fine-tuning of their pharmacological profiles[4][5].
Application Notes
The 2-amino-6-methyl-pyrimidin-4-ol scaffold serves as a versatile platform for the development of novel therapeutic agents and other biologically active molecules.
-
Anticancer Drug Discovery : Pyrimidine derivatives are known to function as antimetabolites, kinase inhibitors, and DNA intercalators, which are all crucial mechanisms in cancer chemotherapy[1]. The structural motif of 2-amino-substituted pyrimidines enables hydrogen bonding and π-π stacking interactions with biological targets such as enzymes and receptors involved in cancer cell proliferation[1]. Researchers have successfully synthesized various pyrimidine-based compounds with significant cytotoxic effects against different cancer cell lines[5].
-
Plant Growth Stimulation : Certain novel 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have demonstrated significant potential as plant growth stimulants[2]. In laboratory experiments, these compounds have shown a pronounced stimulating action on plant growth, with activities ranging from 46-93% compared to the standard heteroauxin[2]. This opens up avenues for their application in agriculture to enhance crop yields.
-
Antimicrobial Agents : The pyrimidine scaffold is a common feature in many antimicrobial drugs. The development of new derivatives is a promising strategy to combat drug-resistant strains of bacteria and fungi. The diverse substitution patterns possible for 2-amino-6-methyl-pyrimidin-4-ols allow for the exploration of a broad chemical space to identify potent antimicrobial agents[5].
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and characterization of representative 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives.
Protocol 1: Synthesis of 2-(Piperidin-1-yl)-6-methyl-pyrimidin-4-ol
This protocol is adapted from a general method for the synthesis of 2-amino derivatives of 6-methyl-pyrimidin-4-ol[2].
Materials:
-
2-(Methylthio)-6-methyl-pyrimidin-4-ol
-
Piperidine
-
Butanol
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
TLC plates
Procedure:
-
In a round-bottom flask, dissolve 2-(methylthio)-6-methyl-pyrimidin-4-ol (1.0 eq) in butanol.
-
Add an excess of piperidine (e.g., 3.0-5.0 eq) to the solution.
-
Attach a condenser and reflux the reaction mixture for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove impurities.
-
Dry the purified product, 2-(piperidin-1-yl)-6-methyl-pyrimidin-4-ol, under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-((4-Hydroxy-6-methylpyrimidin-2-yl)amino)acetohydrazide
This protocol describes the synthesis of a hydrazide derivative, which can serve as a precursor for further modifications[6].
Materials:
-
N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware
-
Reflux apparatus
Procedure:
-
Suspend N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (an excess, e.g., 10.0 eq) to the suspension.
-
Reflux the mixture for 8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry to obtain 2-((4-hydroxy-6-methylpyrimidin-2-yl)amino)acetohydrazide.
-
Characterize the product by spectroscopic methods.
Data Presentation
The following tables summarize the characterization data for some synthesized 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives.
Table 1: Physicochemical and Spectroscopic Data of Synthesized Derivatives
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2a | C₁₀H₁₅N₃O | 85 | 228-230 | 1.55-1.70 (m, 6H), 2.23 (s, 3H), 3.55-3.63 (m, 4H), 11.22 (brs, 1H) | 23.9, 24.5, 25.0, 45.2, 96.9, 155.8, 161.7, 162.8 | [2] |
| 2b | C₉H₁₃N₃O₂ | 88 | 235-237 | 2.22 (s, 3H), 3.50-3.60 (m, 8H), 11.22 (brs, 1H) | 23.9, 45.2, 66.5, 96.9, 155.8, 161.7, 162.8 | [2] |
| 3 | C₇H₁₀N₄O₂ | 78 | 193-195 | 1.22 (s, 3H), 3.9 (s, 2H), 6.90, 6.92 (s, 2H), 10.5 (s, 1H) | 23.7, 55.0, 117.0-134.0, 136.0, 143.0, 145.0, 160.0 | [6] |
Compound ID Legend: 2a: 2-(Piperidin-1-yl)-6-methyl-pyrimidin-4-ol; 2b: 2-(Morpholin-4-yl)-6-methyl-pyrimidin-4-ol; 3: 2-((4-Hydroxy-6-methylpyrimidin-2-yl)amino)acetohydrazide
Visualizations
Diagram 1: General Synthesis Workflow
Caption: Synthetic route for 2-amino-substituted pyrimidin-4-ols.
Diagram 2: Potential Signaling Pathway Modulation
Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.
Diagram 3: Experimental Workflow Logic
Caption: Overall experimental workflow from synthesis to biological evaluation.
References
Application Note: Spectroscopic Characterization of 2-Methylpyrimidin-4-amine using FT-IR and FT-Raman
Abstract
This application note details the characterization of 2-Methylpyrimidin-4-amine, a significant heterocyclic compound in medicinal chemistry, utilizing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. These non-destructive techniques provide critical insights into the molecular structure and vibrational modes of the compound. The presented data, derived from analyses of the closely related isomer 2-amino-4-methylpyrimidine, offers a foundational understanding of the expected spectral features. This document provides detailed experimental protocols and a comparative analysis of the vibrational spectra to aid researchers in the structural elucidation of pyrimidine derivatives.
Introduction
This compound belongs to the pyrimidine class of heterocyclic compounds, which form the core structure of various biologically active molecules, including nucleic acids and numerous pharmaceuticals. A thorough understanding of the molecular structure is paramount for drug design and development. Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, serves as a powerful tool for this purpose. FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, highlighting polar functional groups, while FT-Raman spectroscopy involves the inelastic scattering of laser light, providing complementary information about non-polar bonds and the overall molecular skeleton. This note presents a comprehensive spectroscopic analysis and the corresponding experimental workflows.
Experimental Protocols
FT-IR Spectroscopy
-
Sample Preparation:
-
The solid sample of this compound is finely ground to a homogenous powder using an agate mortar and pestle.
-
A small amount of the powdered sample (approximately 1-2 mg) is mixed with 100-200 mg of dry potassium bromide (KBr) powder (spectroscopic grade).
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation and Data Acquisition:
-
The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹.
-
A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to minimize interference from atmospheric water and carbon dioxide.
-
The final spectrum is an average of multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
FT-Raman Spectroscopy
-
Sample Preparation:
-
A small amount of the neat, solid this compound powder is placed in a glass capillary tube or an aluminum sample holder.
-
-
Instrumentation and Data Acquisition:
-
The sample is placed in the spectrometer's sample compartment.
-
The FT-Raman spectrum is excited using a near-infrared (NIR) laser, typically a Nd:YAG laser at 1064 nm, to minimize fluorescence.
-
The spectrum is recorded in the Stokes region, covering a Raman shift range of approximately 3500 to 100 cm⁻¹.
-
The spectrum is an accumulation of a significant number of scans (e.g., 128 or 256) to achieve a high-quality spectrum, with a laser power setting that avoids sample degradation.
-
Data Presentation
The following table summarizes the key vibrational frequencies and their assignments for 2-amino-4-methylpyrimidine, a close isomer of the target compound. These assignments provide a reliable reference for the interpretation of the this compound spectra.[1]
| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Vibrational Assignment |
| 3440 | 3442 | NH₂ asymmetric stretching |
| 3320 | 3325 | NH₂ symmetric stretching |
| 3080 | 3085 | C-H stretching (aromatic) |
| 2980 | 2982 | C-H asymmetric stretching (methyl) |
| 2920 | 2925 | C-H symmetric stretching (methyl) |
| 1670 | 1672 | NH₂ scissoring |
| 1610 | 1615 | C=C stretching (ring) |
| 1570 | 1575 | C=N stretching (ring) |
| 1480 | 1485 | Ring stretching |
| 1420 | 1425 | CH₃ asymmetric bending |
| 1375 | 1380 | CH₃ symmetric bending |
| 1250 | 1255 | C-N stretching |
| 988 | 990 | Ring breathing mode |
| 840 | 845 | C-H out-of-plane bending |
| 760 | 765 | Ring deformation |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental and analytical process for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Discussion
The vibrational spectra of this compound are characterized by distinct bands corresponding to the functional groups and the pyrimidine ring. The high-wavenumber region (above 3000 cm⁻¹) is dominated by N-H stretching vibrations of the amino group and C-H stretching of the methyl group and the aromatic ring. The fingerprint region (below 1700 cm⁻¹) contains a wealth of structural information, including the scissoring motion of the amino group, C=C and C=N stretching vibrations of the pyrimidine ring, and bending vibrations of the methyl group. The ring breathing mode is a characteristic feature of the pyrimidine ring and is observable in both FT-IR and FT-Raman spectra. By comparing the FT-IR and FT-Raman data, a more complete vibrational assignment can be achieved due to the complementary nature of the two techniques.
Conclusion
FT-IR and FT-Raman spectroscopy are indispensable tools for the structural characterization of this compound. This application note provides the fundamental protocols and expected spectral data to guide researchers in their analysis. The combination of these techniques allows for a detailed and confident elucidation of the molecular structure, which is crucial for applications in drug development and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methylpyrimidin-4-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Methylpyrimidin-4-amine. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
General Synthesis Pathway
The most common and efficient route for synthesizing this compound and related pyrimidine derivatives is through the condensation of an amidine with a β-dicarbonyl compound. For this compound, this typically involves the reaction of acetamidine hydrochloride with a suitable C3 synthon like ethyl acetoacetate, followed by cyclization.
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Guide
Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and solutions?
Answer: Low conversion is a common issue that can be attributed to several factors. A systematic approach is key to identifying the root cause.
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Catalyst Inefficiency: The choice and activity of the catalyst are crucial.[1] While many pyrimidine syntheses use Brønsted acids (e.g., HCl), Lewis acids can also be effective.[1]
-
Solution: Ensure your catalyst is active and used in the appropriate concentration. If using a reusable catalyst, it may require regeneration. Consider screening different acid catalysts to find the optimal one for your specific substrate.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[1]
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Poor Reactant Purity: Impurities in starting materials can inhibit the reaction or lead to unwanted side reactions.[1]
-
Solution: Ensure all reactants (acetamidine, β-ketoester, solvent) are of high purity and are anhydrous if the reaction is moisture-sensitive.
-
-
Solvent Effects: The solvent's polarity can significantly impact reaction rates and yields.[1]
Question 2: I am observing an unexpected peak in my TLC/HPLC analysis. What could this side product be and how can I prevent its formation?
Answer: The formation of side products is often temperature-dependent and can compete with the desired reaction pathway.
-
Hantzsch-type Dihydropyridines: A common fluorescent byproduct can form, especially at higher temperatures, when two equivalents of the β-ketoester react with ammonia (which can be formed from the decomposition of amidine/urea precursors).[2]
-
Aldehyde Self-Condensation: Some aldehydes or ketoesters are prone to self-condensation or polymerization under acidic conditions.[1]
-
Solution: Use a milder catalyst or add the susceptible reactant slowly to the reaction mixture to maintain a low instantaneous concentration.[1]
-
Question 3: My crude product is difficult to purify. What strategies can I employ?
Answer: Purification can be challenging due to the presence of closely related impurities or insoluble byproducts.
-
Insoluble Byproducts: An intermediate or byproduct may have low solubility in the chosen solvent, precipitating out and complicating isolation.[1]
-
Solution: Try a different solvent system with a higher solubilizing capacity for all components. Filtering the hot reaction mixture can sometimes remove insoluble impurities before product crystallization upon cooling.
-
-
Recrystallization: This is the most effective method for purifying solid crude products.
-
Solution: Select a suitable solvent system where the product has high solubility at high temperatures and low solubility at room or cold temperatures. Common solvents for pyrimidines include ethanol, water, or mixtures thereof.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.
-
Solution: Use TLC to determine an appropriate eluent system (e.g., hexane:ethyl acetate or dichloromethane:methanol) that provides good separation between your product and the impurities.
-
Caption: A troubleshooting decision tree for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis? A1: The synthesis typically employs a C2-N-C fragment and a C3 fragment. The most common reactants are acetamidine hydrochloride (or free base) and a β-ketoester such as ethyl acetoacetate. A base, like sodium ethoxide or sodium carbonate, is required to neutralize the hydrochloride salt and facilitate the condensation.[3][4]
Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[2] A suitable eluent system, such as 7:3 hexane:ethyl acetate or dichloromethane with a small percentage of methanol, can be used to track the consumption of starting materials and the formation of the product.[2]
Q3: What is the role of the base in the reaction? A3: When using an amidine salt (e.g., acetamidine hydrochloride), a base is required to generate the free amidine nucleophile in situ. If a strong base like sodium ethoxide is used, it also serves to deprotonate the β-dicarbonyl compound, forming the enolate which initiates the reaction sequence.
Q4: Can this reaction be performed under microwave irradiation? A4: Yes, related Biginelli reactions using guanidine have been shown to be highly efficient under microwave irradiation, often leading to good yields with significantly shorter reaction times compared to conventional heating.[4] This suggests that microwave-assisted synthesis could be a viable optimization strategy for this compound.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of various parameters on the yield of a model pyrimidine synthesis, based on principles from analogous reactions.[4] This data is illustrative and should be adapted for the specific synthesis of this compound.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl (cat.) | Ethanol | 80 (Reflux) | 6 | 65 |
| 2 | None | Ethanol | 80 (Reflux) | 12 | < 10 |
| 3 | HCl (cat.) | Acetonitrile | 80 (Reflux) | 6 | 58 |
| 4 | HCl (cat.) | Ethanol | 50 | 12 | 45 |
| 5 | FeCl₃ (cat.) | Ethanol | 80 (Reflux) | 4 | 72 |
| 6 | HCl (cat.) | Toluene | 110 (Reflux) | 8 | 30 |
Experimental Protocols
Protocol: Synthesis of this compound from Acetamidine and Ethyl Acetoacetate
This protocol is a general guideline adapted from established procedures for pyrimidine synthesis.[3]
Materials:
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Acetamidine hydrochloride
-
Ethyl acetoacetate
-
Deionized water
-
Standard laboratory glassware for reflux, filtration, and extraction.
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 150 mL of absolute ethanol. Carefully add sodium metal (1.0 eq.) in small pieces. The reaction is exothermic; allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (1.0 eq.). Stir for 15 minutes. Subsequently, add ethyl acetoacetate (1.0 eq.) dropwise to the mixture.
-
Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.[3]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. A precipitate may form. Evaporate the ethanol under reduced pressure.
-
Purification: Dissolve the resulting solid residue in a minimum amount of cold deionized water and neutralize carefully with an acid (e.g., acetic acid or dilute HCl) to precipitate the product. Filter the solid product, wash with cold water, and dry under vacuum. If further purification is needed, recrystallize the crude product from an ethanol/water mixture.
References
Common side products in the synthesis of 2-Methylpyrimidin-4-amine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylpyrimidin-4-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I performed the synthesis of this compound from acetamidine and ethyl acetoacetate, but my yield is low and the product is impure. What are the common side products?
A1: The condensation of acetamidine with ethyl acetoacetate is a common method for synthesizing the pyrimidine core. However, several side reactions can occur, leading to the formation of impurities that can complicate purification and lower the yield of the desired this compound. The most common side products are:
-
2,6-Dimethylpyrimidin-4-amine: This impurity can arise if two molecules of acetamidine react with one molecule of a diketone intermediate or if there are impurities in the starting materials.
-
4-Amino-6-hydroxy-2-methylpyrimidine: This side product can form, particularly if the reaction conditions are not strictly anhydrous, or if there is incomplete conversion. It exists in equilibrium with its tautomeric form, 6-amino-2-methylpyrimidin-4(3H)-one.
-
Unreacted Starting Materials: Residual acetamidine and ethyl acetoacetate may also be present in the crude product.
Q2: How can I minimize the formation of these side products during the reaction?
A2: To minimize side product formation, careful control of reaction conditions is crucial:
-
Stoichiometry: Use a precise 1:1 molar ratio of acetamidine to ethyl acetoacetate. An excess of acetamidine can favor the formation of 2,6-dimethylpyrimidin-4-amine.
-
Anhydrous Conditions: Employ anhydrous solvents and reagents to reduce the formation of the 4-amino-6-hydroxy-2-methylpyrimidine byproduct.
-
Reaction Temperature and Time: Optimize the reaction temperature and time. Prolonged reaction times or excessively high temperatures can lead to decomposition and the formation of additional impurities. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: My crude product is a mixture of this compound and the common side products. How can I purify my desired compound?
A3: A combination of purification techniques is often necessary to isolate pure this compound. The choice of method depends on the major impurities present.
-
Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical. For this compound, solvents such as ethanol, water, or a mixture of the two can be effective.[1] Fractional crystallization, which relies on differences in solubility and crystallization temperature, can be employed to separate the desired product from its isomers.
-
Acid-Base Extraction: This technique exploits the basicity of the amine functional group on the pyrimidine ring. By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution, the basic pyrimidine compounds will be protonated and move to the aqueous layer as their respective ammonium salts. The organic layer containing non-basic impurities can be discarded. Subsequently, the pH of the aqueous layer can be carefully adjusted with a base to selectively precipitate the desired product, taking advantage of potential pKa differences between this compound and its side products.
Q4: I am having trouble separating this compound from 2,6-Dimethylpyrimidin-4-amine by recrystallization. What do you suggest?
A4: Separating isomers with similar structures and polarities can be challenging. If single-solvent recrystallization is ineffective, consider the following:
-
Two-Solvent Recrystallization: Use a solvent pair where the compound is soluble in one solvent (e.g., hot ethanol) and insoluble in the other (e.g., a non-polar solvent like hexane). Dissolve the mixture in a minimum amount of the hot "good" solvent and then slowly add the "bad" solvent until turbidity appears. Slow cooling should then selectively crystallize one of the isomers.
-
Fractional Crystallization: This involves a series of sequential recrystallization steps. The initial crystals will be enriched in the less soluble component. By systematically recrystallizing the mother liquor and the crystals from each step, a separation can be achieved. This process can be monitored by analytical techniques like HPLC or GC-MS to assess the purity of each fraction.
-
Chromatography: If crystallization methods fail, column chromatography over silica gel or alumina may be effective. A gradient of polar and non-polar solvents will be necessary to separate the closely related compounds.
Data Presentation
Table 1: Physicochemical Properties of this compound and Common Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₅H₇N₃ | 109.13 | 158-160 |
| 2,6-Dimethylpyrimidin-4-amine | C₆H₉N₃ | 123.16 | 197 |
| 4-Amino-6-hydroxy-2-methylpyrimidine | C₅H₇N₃O | 125.13 | >300 |
Note: Data is compiled from various sources and may vary slightly depending on the experimental conditions.
Experimental Protocols
Detailed Methodology for Acid-Base Extraction of this compound
This protocol outlines a general procedure for the purification of this compound from non-basic impurities. Optimization of pH and solvent choice may be required based on the specific impurity profile.
-
Dissolution: Dissolve the crude reaction mixture (approximately 1 gram) in a suitable organic solvent (e.g., 20 mL of dichloromethane or ethyl acetate).
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Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
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Phase Separation: Allow the layers to separate completely. The protonated pyrimidine compounds will be in the aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate). Drain and collect the aqueous layer.
-
Back-Extraction (Optional): To ensure complete extraction of the basic compounds, the organic layer can be washed again with a fresh portion of the dilute acid solution. Combine the aqueous layers.
-
Neutralization and Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a dilute aqueous base solution (e.g., 1M NaOH) dropwise while stirring until the pH of the solution becomes basic (pH 9-10, check with pH paper). The neutral this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Technical Support Center: Troubleshooting Pyrimidine Ring Formation Reactions
Welcome to the technical support center for pyrimidine ring formation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of pyrimidines, with a focus on troubleshooting low yields and managing side reactions in common synthetic routes like the Biginelli and Pinner reactions.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis reaction has a very low yield. What are the general factors I should investigate?
A1: Low yields in pyrimidine synthesis are a common challenge and can often be attributed to several key factors:
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome. Many reactions require heating to proceed at an optimal rate, and monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the ideal reaction time.[1][2][3] The choice of solvent can also affect reactant solubility and reaction rates.[2][4]
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. Traditional methods using strong Brønsted acids like HCl can sometimes lead to side reactions.[3][4] Exploring different Lewis acids or optimizing catalyst loading can often improve yields.[2][4]
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Purity of Reactants: Impurities in your starting materials (e.g., aldehyde, 1,3-dicarbonyl compound, urea/amidine) can inhibit the reaction or lead to unwanted side products.[2]
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Incomplete Cyclization: The final ring-closing step can be slow or inefficient, especially with sterically hindered substrates.[1][4]
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Competing Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyrimidine.[4]
Q2: I'm performing a Biginelli reaction and observing a significant amount of a yellow, fluorescent byproduct. What is it and how can I prevent its formation?
A2: This is a classic issue in Biginelli reactions. The fluorescent byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]
To minimize the formation of this DHP byproduct:
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Control the Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Optimize Catalyst Choice: The type of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It may be necessary to screen different Lewis or Brønsted acids.[1]
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Order of Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia.[1]
Q3: My Pinner pyrimidine synthesis is not working well, and I suspect hydrolysis is the issue. What are the signs and how can I prevent it?
A3: Hydrolysis is a major side reaction in the Pinner synthesis. The amidine starting material and key reaction intermediates are susceptible to reaction with water, which can lead to the formation of unwanted esters and consume your reagents, drastically lowering the yield.[1][4]
To prevent hydrolysis:
-
Maintain Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[1]
-
Use High-Purity Amidines: Use freshly prepared or purified amidine salts. Amidines can be hygroscopic and may hydrolyze upon storage.[1]
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition.[4]
Troubleshooting Guides
Biginelli Reaction: Low Yield of Dihydropyrimidinones (DHPMs)
Problem: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone, with a significant amount of unreacted starting materials observed by TLC.
Possible Causes & Solutions:
-
Cause 1: Inefficient Catalyst Activity.
-
Cause 2: Suboptimal Reaction Time and Temperature.
-
Cause 3: Poor Reactant Purity.
-
Solution: Ensure all starting materials (aldehyde, β-ketoester, and urea/thiourea) are of high purity, as impurities can inhibit the reaction.[2]
-
-
Cause 4: Inappropriate Solvent.
Pinner Reaction: Incomplete Cyclization
Problem: The cyclization step of my Pinner reaction is not proceeding to completion, resulting in the isolation of uncyclized intermediates.
Possible Causes & Solutions:
-
Cause 1: Insufficient Carbonyl Group Activation.
-
Solution: The final ring closure may require stronger activation of the carbonyl group. If you are not already using a catalyst, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate this step.[1]
-
-
Cause 2: Steric Hindrance.
-
Solution: If your substrates are sterically bulky, the cyclization may be hindered. Consider using a more reactive 1,3-dicarbonyl equivalent to overcome this issue.[1]
-
-
Cause 3: Insufficient Reaction Time or Temperature.
-
Solution: Some cyclizations are inherently slow and may require extended reaction times or increased temperature. Monitor the reaction by TLC to find the optimal conditions without causing decomposition.[1]
-
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize the effect of various catalysts and solvents on the yield of pyrimidine synthesis reactions.
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | Ethanol | Reflux | 1.5 | ~60-70 |
| Yb(OTf)₃ | Solvent-free | 100 | 0.5-0.75 | >85 |
| InCl₃ | Ethanol | Reflux | 7 | 45 |
| Benzyltriethylammonium Chloride | Solvent-free | 100 | 0.5-0.75 | >85 |
| Sulfamic Acid | Solvent-free (Microwave) | Not Specified (300W) | 0.03-0.08 | 88-95 |
Data compiled from multiple sources for representative Biginelli reactions.[5][6][7][8]
Table 2: Effect of Solvent on Biginelli Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
| Ethanol | Dicalcium Phosphate | Reflux | High |
| Acetonitrile | Lewis Acid | Varies | Good |
| Dichloromethane | Zn(L-proline)₂ | Reflux | Low |
| Dimethylformamide (DMF) | Zn(L-proline)₂ | Reflux | Low |
| Water/Ethanol (2:3) | Zn(L-proline)₂ | Reflux | Improved |
This table illustrates the general trend of solvent effects on the Biginelli reaction.[4][9][10]
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-10 mol% of a Lewis acid like Yb(OTf)₃).[2][8]
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and stir.
-
Monitoring: Monitor the progress of the reaction by TLC (see Protocol 3).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.
-
Purification: The crude product can be further purified by recrystallization (see Protocol 4) or column chromatography.[4]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amidine hydrochloride (10 mmol) in anhydrous ethanol (20 mL).
-
Base Addition: To the stirred solution, carefully add sodium ethoxide (11 mmol, 1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Diketone Addition: Add the β-diketone (10 mmol, 1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.[4]
Protocol 3: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Sample Preparation: Periodically, take a small aliquot of the reaction mixture using a capillary tube and dissolve it in a suitable solvent (e.g., ethyl acetate).
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Spotting: Spot the dissolved sample onto a TLC plate alongside spots of the starting materials for comparison.
-
Elution: Develop the TLC plate in a chamber with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Analysis: The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction. Calculate the Rf values for each spot.
Protocol 4: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more hot solvent in small portions if necessary.
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Decolorization (Optional): If the solution is colored, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
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Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Dry the crystals, for example, by air-drying on the filter paper or in a desiccator under vacuum.[11][12][13][14]
Visualizations
Caption: Troubleshooting workflow for low yield in the Biginelli reaction.
Caption: Troubleshooting workflow for low yield in the Pinner pyrimidine synthesis.
Caption: Experimental workflow for monitoring reaction progress using TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 11. benchchem.com [benchchem.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Purification of Aminopyrimidine Derivatives
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of aminopyrimidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of aminopyrimidine derivatives, offering potential causes and solutions in a direct question-and-answer format.
Chromatography Issues
Question 1: My aminopyrimidine compound shows poor peak shape (tailing or fronting) in HPLC. What are the likely causes and how can I fix it?
Answer: Poor peak shape, especially tailing, is a common issue when purifying basic compounds like aminopyrimidines. It often arises from undesirable secondary interactions with the stationary phase. Here’s a breakdown of potential causes and solutions:
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Secondary Ionic Interactions: The basic amino groups on the pyrimidine ring can interact with acidic silanol groups on silica-based stationary phases, leading to tailing.[1]
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Solution:
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Increase Buffer Concentration: A higher concentration of a buffer, such as ammonium formate, in the mobile phase can help mask the silanol groups.[1]
-
Adjust Mobile Phase pH: Controlling the pH of the mobile phase is crucial. For basic compounds, a slightly acidic mobile phase can protonate both the analyte and the silanol groups, leading to more consistent interactions.[1]
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Use a Different Stationary Phase: Consider using a column with a more inert packing material or a polar-endcapped column.[2]
-
-
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Strong Sample Solvent Effects: Injecting your sample in a solvent that is significantly stronger (more polar in HILIC, less polar in reversed-phase) than the mobile phase can cause peak distortion.[1]
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Solution: Dissolve your sample in a solvent that is as close as possible to the composition of your initial mobile phase. If solubility is a concern, use the minimum amount of a stronger solvent.[1]
-
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Column Overload: Injecting too much sample can saturate the stationary phase.[1]
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Solution: Reduce the injection volume or the concentration of your sample.[1]
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Question 2: My polar aminopyrimidine compound shows little to no retention on a standard C18 reversed-phase column. How can I improve its retention?
Answer: This is a frequent challenge with highly polar compounds in reversed-phase chromatography (RPC) due to weak interactions with the nonpolar stationary phase.[1][2] Here are several strategies to enhance retention:
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Use a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed to provide better retention for polar analytes.[2]
-
Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase its polarity, promoting stronger interaction with your polar compound.[2]
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Employ an Ion-Pairing Reagent: For ionizable aminopyrimidines, adding an ion-pairing reagent to the mobile phase can significantly increase retention. The reagent forms a neutral ion-pair with your charged analyte, enhancing its hydrophobicity.[1]
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Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique for very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high organic content.[1][2]
Question 3: Can I use normal-phase chromatography on silica gel for aminopyrimidine purification?
Answer: While it is possible, it can be challenging. The basic nature of the amino group on the pyrimidine ring can lead to very strong, and sometimes irreversible, binding to the acidic silica gel.[1] This can result in poor recovery of your compound and significant peak tailing. If you must use normal-phase chromatography, consider deactivating the silica gel with a small amount of a basic modifier like triethylamine or ammonia in your mobile phase.[1]
Crystallization Issues
Question 4: My aminopyrimidine derivative will not crystallize from solution. What can I do?
Answer: Successful crystallization depends on achieving supersaturation and providing sites for nucleation. Here are some common troubleshooting steps:
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Inappropriate Solvent System: The solubility of your compound in the chosen solvent may be either too high or too low.
-
Solution:
-
Systematic Solvent Screening: Test a variety of solvents with different polarities.
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Use a Co-solvent System: If a single solvent isn't effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.[1]
-
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of oils or amorphous solids instead of crystals.
-
Solution: Allow the solution to cool to room temperature slowly. Insulating the flask can help slow down the cooling process. Once at room temperature, you can transfer it to a refrigerator or an ice bath to maximize yield.[1]
-
-
Lack of Nucleation Sites: Crystal growth requires an initial nucleation event.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in aminopyrimidine synthesis? A1: Common impurities can include starting materials, reagents, and byproducts from side reactions. For instance, in syntheses involving substituted amines, unreacted starting amine is a common impurity.[3] In reactions like the Biginelli synthesis, intermediates and partially reacted species can also be present.[4]
Q2: Is acid-base extraction a viable method for purifying aminopyrimidine derivatives? A2: Yes, acid-base extraction can be a very effective purification technique for aminopyrimidine derivatives, especially for removing non-basic or acidic impurities.[5][6] The basic amino group(s) on the pyrimidine ring can be protonated with an aqueous acid (like 1 M HCl) to form a water-soluble salt. This allows the aminopyrimidine to be extracted into the aqueous phase, leaving neutral organic impurities in the organic layer. The aminopyrimidine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[7]
Q3: My aminopyrimidine derivative is poorly soluble in common organic solvents. What can I do? A3: Poor solubility can be a challenge, particularly for highly polar derivatives. Here are some strategies:
-
For chromatography, try more polar solvents like methanol, or solvent mixtures containing small amounts of acids (like formic acid) or bases (like triethylamine) to improve solubility and chromatography.
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For crystallization, if the compound is poorly soluble in most solvents even when hot, you may need to use a high-boiling point polar solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or water.[8]
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For compounds intended for biological assays, creating a stock solution in DMSO is a common practice.[8]
Q4: When should I choose chromatography over crystallization for purification? A4: The choice depends on several factors:
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Crystallization is often preferred for large-scale purifications as it can be more cost-effective and efficient for removing large quantities of impurities, provided a suitable solvent system can be found.[9]
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Chromatography is generally better for separating compounds with very similar properties to your target molecule, or for purifying small amounts of material where developing a crystallization protocol may be time-consuming. It is also the method of choice for purifying non-crystalline (oily or waxy) compounds.
Data Presentation
Table 1: Comparison of Purification Techniques for Aminopyrimidine Derivatives
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution, widely available. | Poor retention for very polar aminopyrimidines.[1][2] | Moderately polar aminopyrimidine derivatives. |
| HILIC | Partitioning between a polar stationary phase and a less polar mobile phase. | Excellent retention for highly polar compounds.[1][2] | Can have issues with secondary ionic interactions.[1] | Highly polar and hydrophilic aminopyrimidines. |
| Normal-Phase Chromatography | Adsorption onto a polar stationary phase (e.g., silica gel). | Good for separating isomers. | Strong, sometimes irreversible, binding of basic aminopyrimidines.[1] | Less polar aminopyrimidines; requires mobile phase modifiers. |
| Crystallization | Differential solubility of the compound and impurities in a solvent system. | Scalable, cost-effective, can provide very high purity.[9] | Can be difficult to find a suitable solvent; may not remove closely related impurities. | Solid, crystalline compounds on a large scale. |
| Acid-Base Extraction | Differential solubility of the neutral compound and its protonated salt form. | Simple, inexpensive, good for removing neutral or acidic impurities.[5][6] | Not effective for separating mixtures of basic compounds. | Crude purifications to remove non-basic impurities. |
Experimental Protocols
Protocol 1: General Method for Purification by Column Chromatography (Silica Gel)
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Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). A common starting eluent for aminopyrimidines is a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed. Let the excess solvent drain until it is level with the top of the silica.
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Sample Loading: Dissolve the crude aminopyrimidine derivative in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
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Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
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Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified aminopyrimidine derivative.
Protocol 2: General Method for Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude aminopyrimidine derivative and a few drops of a test solvent. If the compound dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even upon heating, the solvent is too poor. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[1]
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can help to slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][2]
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[2]
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[2]
Protocol 3: General Method for Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude mixture containing the aminopyrimidine derivative in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
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Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. The protonated aminopyrimidine salt will be in the aqueous layer.
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Separation: Drain the lower layer. Keep both layers. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the aminopyrimidine.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers.
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Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) until the solution is basic (check with pH paper). The aminopyrimidine will precipitate out if it is a solid, or it can be extracted.
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Back Extraction: Add a fresh portion of organic solvent to the now basic aqueous solution and shake to extract the neutral aminopyrimidine back into the organic layer. Repeat this back extraction two more times.
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Drying and Isolation: Combine the organic layers from the back extraction, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified aminopyrimidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Improving the efficiency of continuous flow synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for improving the efficiency of the continuous flow synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a continuous flow process for the synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine compared to traditional batch synthesis?
A1: The continuous flow synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine offers several key advantages over batch processes. These include enhanced safety due to the small reaction volumes at any given time, which is particularly important when handling potentially hazardous reagents and exothermic reactions.[1][2] The precise control over reaction parameters such as temperature, pressure, and residence time leads to improved reaction efficiency, higher yields, and better product quality.[2][3] Furthermore, continuous flow processes are more readily scalable and can be automated for continuous production.[4]
Q2: What are the key reaction steps in the continuous flow synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine?
A2: The fully continuous flow synthesis of this compound is typically accomplished through three main chemical transformations starting from 2-cyanoacetamide. The process involves the synthesis of 2-(dimethylaminomethylidene)propanedinitrile, followed by the formation of 4-amino-2-methylpyrimidine-5-carbonitrile, and finally, the reduction of the nitrile to the desired 5-(aminomethyl)-2-methylpyrimidin-4-amine.[1]
Q3: What are the typical challenges encountered during the continuous flow synthesis of this compound?
Q4: What safety precautions should be taken when running this continuous flow synthesis?
A4: Due to the use of hazardous reagents and the operation at elevated temperatures and pressures, a thorough risk assessment is crucial.[7] Ensure proper ventilation and use of personal protective equipment (PPE). The system should be equipped with pressure relief valves and emergency shutdown procedures. It is also important to monitor the system for leaks and ensure all connections are secure.
Troubleshooting Guides
Issue 1: Reactor Clogging
Q: My reactor is clogging during the synthesis. What are the possible causes and how can I resolve this?
Troubleshooting Steps:
-
Identify the Clogging Point: Determine where in the reactor system the clog is occurring. This can often be pinpointed by a pressure increase in a specific section.
-
Solubility Issues:
-
Increase Solvent Polarity: If the precipitate is non-polar, consider using a more polar solvent or a co-solvent to improve solubility.
-
Adjust Temperature: Increasing the temperature of the reactor coil can sometimes improve the solubility of the compounds.
-
Lower Concentration: Reducing the concentration of the reagents can prevent precipitation.[6]
-
-
Particle Formation:
-
Introduce a Pulsation or Vibration: Applying gentle vibration to the reactor tubing can help to keep solids suspended.
-
Use a Wider Diameter Tubing: For steps prone to precipitation, using a wider bore reactor can reduce the likelihood of blockage.
-
In-line Filtration: In some cases, an in-line filter can be used to remove solid byproducts before they cause a blockage downstream.
-
Issue 2: Low Yield or Incomplete Conversion
Q: I am observing low yield or incomplete conversion in one of the reaction steps. How can I optimize this?
A: Low yield can be attributed to several factors including suboptimal reaction conditions, poor mixing, or catalyst deactivation.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Systematically vary the temperature of the reactor. Higher temperatures often increase reaction rates but can also lead to side product formation.
-
Residence Time: Adjust the flow rate to increase or decrease the residence time in the reactor. Longer residence times can lead to higher conversion but may also promote side reactions.
-
Pressure: Increasing the back pressure can be beneficial for reactions involving gaseous reagents or to suppress solvent boiling at higher temperatures.
-
-
Improve Mixing:
-
Use a Static Mixer: Incorporating a static mixer before the reactor can ensure homogenous mixing of the reagent streams.
-
Increase Flow Rate (in some cases): Higher flow rates can induce more turbulent flow, which can improve mixing.
-
-
Catalyst Activity (if applicable):
-
Check Catalyst Loading: Ensure the correct amount of catalyst is packed in the reactor.
-
Catalyst Deactivation: If using a packed-bed catalyst, it may deactivate over time. Consider regenerating or replacing the catalyst.
-
Experimental Protocols
Overall Synthesis Workflow
The continuous flow synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine is a multi-step process. The general workflow is depicted below.
References
- 1. figshare.com [figshare.com]
- 2. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Continuous Flow Chemistry: How AI is Making Batch Processing Obsolete — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. benchchem.com [benchchem.com]
- 7. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Overcoming Solubility Challenges of 2-Methylpyrimidin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 2-Methylpyrimidin-4-amine in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound can be attributed to its molecular structure. The pyrimidine ring is a relatively nonpolar heterocyclic system. While the amine group can participate in hydrogen bonding, the overall hydrophobicity of the molecule can lead to low solubility in water. Factors such as the crystal lattice energy of the solid form also play a significant role; a stable crystal structure requires more energy to be disrupted by solvent molecules, resulting in lower solubility.
Q2: How does pH influence the solubility of this compound?
A2: As an amine-containing compound, the solubility of this compound is highly dependent on pH. The amino group is basic and can be protonated in acidic conditions to form a more soluble salt. The pKa value of the conjugate acid of the amine dictates the pH range at which the molecule is predominantly in its ionized, more soluble form. Therefore, adjusting the pH of the aqueous medium to be below the pKa can significantly enhance its solubility.
Q3: What are the main strategies to enhance the aqueous solubility of this compound?
A3: Several strategies can be employed to improve the aqueous solubility of this compound. These can be broadly categorized as:
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pH Adjustment: Lowering the pH of the solution to protonate the amino group and form a more soluble salt.
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Cosolvency: Using a mixture of water and a water-miscible organic solvent to increase the solubility.
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix to create an amorphous form, which typically has higher solubility than the crystalline form.
-
Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin to form an inclusion complex with enhanced aqueous solubility.
Troubleshooting Guide
Issue 1: My this compound is not dissolving sufficiently in aqueous buffer for my in vitro assay.
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | The pH of your buffer may be too high for the compound to be in its soluble, protonated form. Solution: Prepare a series of buffers with decreasing pH values (e.g., from 7.4 down to 4.0) and determine the solubility at each pH. Select a pH that provides adequate solubility and is compatible with your experimental system. |
| Insufficient Solvent Capacity | The aqueous buffer alone may not be a suitable solvent for the desired concentration. Solution: Introduce a water-miscible cosolvent such as DMSO, ethanol, or polyethylene glycol (PEG) into your aqueous buffer. Start with a low percentage of the cosolvent (e.g., 1-5%) and incrementally increase it while monitoring for solubility and any potential effects on your assay. |
| Compound Precipitation | The compound may initially dissolve but then precipitate out of solution over time. Solution: This can be due to a slow conversion to a less soluble form. Consider preparing fresh solutions before each experiment. Alternatively, using solubility enhancers like cyclodextrins can help maintain the compound in solution. |
Issue 2: The use of a cosolvent is interfering with my biological assay.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | The chosen cosolvent (e.g., DMSO, ethanol) may be toxic to the cells or inhibit the enzyme in your assay at the concentration required for solubilization. Solution: First, determine the tolerance of your assay to the cosolvent by running a vehicle control with varying concentrations of the cosolvent alone. If toxicity is observed, explore less toxic cosolvents like propylene glycol or PEG 400. Alternatively, consider formulation strategies that require lower amounts of organic solvents, such as cyclodextrin complexation or solid dispersions. |
| Alteration of Assay Conditions | The cosolvent may be altering the physicochemical properties of the assay medium, affecting protein conformation or substrate availability. Solution: If possible, reduce the final concentration of the cosolvent in the assay by preparing a more concentrated stock solution of your compound. If that's not feasible, investigate alternative solubility enhancement methods like pH adjustment or the use of cyclodextrins, which are generally well-tolerated in biological systems. |
Data Presentation
Table 1: Physicochemical Properties of this compound and a Structural Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | Predicted LogS |
| This compound | C₅H₇N₃ | 109.13 | ~4.0 - 5.0 (estimated) | -1.5 to -2.5 |
| 2-Amino-4-methylpyrimidine | C₅H₇N₃ | 109.13 | 4.11 | -1.78 |
Note: LogS is the logarithm of the aqueous solubility in mol/L. The predicted LogS for this compound is an estimate based on its structure and comparison to similar compounds.
Table 2: Common Excipients for Solubility Enhancement
| Technique | Excipient | Typical Concentration Range |
| Cosolvency | Dimethyl Sulfoxide (DMSO) | 0.1% - 5% (v/v) in final assay |
| Ethanol | 0.1% - 5% (v/v) in final assay | |
| Polyethylene Glycol 400 (PEG 400) | 1% - 20% (v/v) | |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | 1:1 to 1:10 (drug to polymer ratio by weight) |
| Hydroxypropyl Methylcellulose (HPMC) | 1:1 to 1:10 (drug to polymer ratio by weight) | |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% - 40% (w/v) |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1% - 40% (w/v) |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect a known volume of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.
-
Data Analysis: Plot the measured solubility against the pH of the buffers to determine the pH-solubility profile.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol) in a desired drug-to-polymer ratio (e.g., 1:5 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure to form a thin film on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask. It is recommended to characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the compound.
-
Solubility Testing: Determine the aqueous solubility of the prepared solid dispersion and compare it to that of the crystalline compound.
Visualizations
Technical Support Center: Prevention of Degradation of 2-Methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of 2-Methylpyrimidin-4-amine to prevent its degradation and ensure the integrity of your experimental results. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For extended storage, refrigeration at 2-8°C is recommended. Always refer to the manufacturer's certificate of analysis for any specific storage temperature requirements.[3]
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is not extensively published, many amine-containing compounds and pyrimidine derivatives are known to be sensitive to light.[4] As a precautionary measure, it is highly recommended to store the compound in an opaque or amber container to protect it from light exposure.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents.[2] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also advisable to avoid contact with strong acids, acid anhydrides, and acid chlorides.[5]
Q4: What are the primary degradation pathways for this compound?
A4: Based on the chemical structure and data from related aminopyrimidine compounds, the primary degradation pathways are likely to be:
-
Hydrolysis: The amine group on the pyrimidine ring can be susceptible to hydrolytic deamination, particularly in alkaline (basic) conditions.[1]
-
Oxidation: As an amine, the compound can be prone to oxidation, especially if exposed to air, heat, or certain metal ions.[6]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.[4]
-
Thermal Degradation: Elevated temperatures can cause decomposition of the molecule. Studies on thiamine, which contains a 2-methyl-4-aminopyrimidine moiety, have shown thermal degradation at high temperatures.[1]
Troubleshooting Guide
This guide addresses common issues that may indicate degradation of this compound during your experiments.
Issue 1: Inconsistent or unexpected experimental results.
-
Question: My recent experiments using this compound have yielded inconsistent results compared to previous trials. Could this be due to degradation?
-
Answer: Yes, degradation of your starting material is a common cause of irreproducible results. The presence of impurities or a lower concentration of the active compound due to degradation can significantly impact reaction kinetics and yields.
Issue 2: Change in physical appearance of the compound.
-
Question: I've noticed a change in the color (e.g., from white to yellow or brown) and/or texture of my stored this compound. What does this signify?
-
Answer: A change in the physical appearance of the compound is a strong indicator of degradation. Discoloration often points to the formation of chromophoric (colored) degradation products, which can result from oxidation or other decomposition pathways.
Issue 3: Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS).
-
Question: When analyzing my reaction mixture containing this compound, I see additional peaks that I cannot account for. Could these be degradation products?
-
Answer: The appearance of new peaks in your analytical chromatogram is a classic sign of either side reactions or degradation of your starting material. It is crucial to determine the source of these impurities.
Logical Troubleshooting Workflow
If you suspect degradation of your this compound, follow this logical workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Summary of Stability Data
| Condition | Parameter | Expected Stability | Recommendations |
| Temperature | -20°C to 8°C | Stable | Recommended for long-term storage. |
| Ambient (20-25°C) | Moderately Stable | Suitable for short-term storage in a tightly sealed container. | |
| Elevated (>40°C) | Prone to Degradation | Avoid prolonged exposure to high temperatures. | |
| Humidity | Low (<30% RH) | Stable | Store with a desiccant if in a humid environment. |
| High (>60% RH) | Potential for Hydrolysis | Avoid exposure to high humidity. | |
| Light | Dark | Stable | Store in an amber or opaque container. |
| UV/Visible Light | Potential for Photodegradation | Protect from light at all times. | |
| pH | Acidic | Generally more stable | |
| Neutral | Stable | ||
| Alkaline | Susceptible to Hydrolysis | Avoid basic conditions during storage and in solution if possible. | |
| Atmosphere | Inert (Nitrogen, Argon) | Stable | Recommended for long-term storage of high-purity material. |
| Air (Oxygen) | Potential for Oxidation | Minimize exposure to air. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of degradation products.
Objective: To determine the purity of a this compound sample and identify any potential impurities or degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or an appropriate wavelength determined by UV-Vis scan).
-
Gradient Elution:
-
Start with 5% Mobile Phase B.
-
Linearly increase to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B and equilibrate for 5 minutes before the next injection.
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Compare the chromatogram to a reference standard or a previously analyzed batch to identify any new peaks corresponding to degradation products.
-
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and degradation products of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with UV and Mass Spectrometry (MS) detectors
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl solution to the sample and heat (e.g., at 60°C for 24 hours).
-
Base Hydrolysis: Add NaOH solution to the sample and keep at room temperature or slightly heated (e.g., 40°C for 24 hours).
-
Oxidation: Add H₂O₂ solution to the sample and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven (e.g., at 80°C for 48 hours).
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method (as described in Protocol 1, optimized for separation of degradation products).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Use the mass spectrometry data to propose structures for the major degradation products.
-
Degradation Pathway Visualization
The following diagram illustrates a potential degradation pathway for this compound involving hydrolysis.
Caption: A simplified potential hydrolytic degradation pathway of this compound.
By adhering to these guidelines and utilizing the provided troubleshooting resources, researchers can minimize the risk of degradation of this compound, thereby ensuring the accuracy and reliability of their experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 856974-20-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 5. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Pyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions for the synthesis of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no conversion of my starting materials. What are the primary factors to investigate?
A1: Low or no conversion in Suzuki-Miyaura couplings involving pyrimidines can stem from several issues. The primary areas to troubleshoot are the catalyst system, reaction conditions, and reagent quality.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure it has not been deactivated by exposure to air or impurities. The choice of ligand is also critical; sterically hindered and electron-rich phosphine ligands often improve results with heteroaryl substrates like pyrimidines.[1]
-
Sub-optimal Conditions: Temperature, solvent, and base are all crucial. A systematic screening of these parameters is often necessary to find the optimal conditions for a specific set of substrates.[2]
-
Poor Substrate Reactivity: Halogenated pyrimidines have varying reactivity (I > Br > Cl).[2] Chloro-pyrimidines, while often more accessible, are less reactive and typically require more active catalyst systems and harsher conditions to achieve good yields.[2][3]
-
Catalyst Poisoning: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[2][4]
Q2: My reaction is producing a significant amount of side products. What are the most common side reactions and how can I minimize them?
A2: The two most common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by high temperatures and strong bases in the presence of water.[4][5] To mitigate this, you can:
-
Homocoupling: This is the coupling of two boronic acid molecules. It can be minimized by:
Q3: The position of the halogen or boronic acid on the pyrimidine ring seems to affect the reaction outcome. Can you elaborate?
A3: Yes, the position of the reacting group on the pyrimidine ring significantly influences its reactivity.
-
5-Substituted Pyrimidines: These isomers generally show good reactivity as the electronic environment at the 5-position is favorable for the transmetalation step.[1]
-
4-Substituted Pyrimidines: The electron-withdrawing nature of the adjacent nitrogen atoms can influence reactivity.
-
2-Substituted Pyrimidines: These are often the most challenging. The proximity of the substituent to the nitrogen atom at the 1-position can lead to catalyst inhibition through coordination, a phenomenon analogous to the "2-pyridyl problem".[1] Using more stable boronic acid derivatives like pinacol esters or MIDA boronates, along with highly active catalyst systems, is often necessary to overcome these challenges.[1]
Q4: Can microwave irradiation improve my reaction yields and times?
A4: Absolutely. Microwave-assisted Suzuki-Miyaura coupling offers several advantages over conventional heating, including drastically reduced reaction times (often from hours to minutes), improved yields, and better reproducibility.[7] It is a highly effective method for rapidly screening and optimizing reaction conditions.[2][7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst system. | • Use a fresh, high-quality palladium catalyst and ligand. • Screen different catalysts and ligands (see Tables 1 & 2). • For less reactive chloro-pyrimidines, consider more active ligands like SPhos or XPhos.[1] |
| Suboptimal reaction conditions. | • Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). • Screen various solvents (e.g., 1,4-dioxane/water, DMF, toluene).[1] • Optimize the reaction temperature; microwave heating can be beneficial.[7] | |
| Poor reagent quality. | • Use fresh, high-purity boronic acid. • Ensure solvents are anhydrous and properly degassed. | |
| Significant Protodeboronation | Unstable boronic acid. | • Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
| Harsh reaction conditions. | • Use a milder base. • Attempt the reaction under anhydrous conditions. • Lower the reaction temperature if possible. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | • Thoroughly degas all solvents and reagents. • Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[6] |
| Reaction stoichiometry. | • Use a slight excess of the pyrimidine halide. | |
| Difficulty with 2-substituted Pyrimidines | Catalyst inhibition by the adjacent nitrogen. | • Use more stable boronic acid derivatives (pinacol esters, MIDA boronates).[1] • Employ highly active catalyst systems with specialized ligands.[1] |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the optimization of various parameters for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid as a model reaction.[7]
Table 1: Catalyst Screening [7]
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation. |
Table 2: Solvent Mixture Screening [7]
| Solvent (v/v) | Yield (%) |
| 1,4-Dioxane/H₂O (2:1) | 65 |
| Toluene/H₂O (2:1) | 55 |
| DMF/H₂O (2:1) | 48 |
| Acetonitrile/H₂O (2:1) | 40 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation. |
Table 3: Base Screening
| Base | Yield (%) |
| K₂CO₃ | 65 |
| K₃PO₄ | 72 |
| Cs₂CO₃ | 75 |
| Na₂CO₃ | 60 |
| Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Base (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation. |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid or boronate ester (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add the halogenated pyrimidine, the boronic acid/ester, the palladium catalyst, the ligand (if used), and the base.[1]
-
Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[1]
-
Add the degassed solvent system via syringe.
-
Place the vial in the microwave reactor and irradiate the reaction mixture at the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes) with stirring.[1][7]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[1]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: Enhancing Enantioselectivity in Asymmetric Hydrogen Atom Transfer (HAT) Reactions
Welcome to the Technical Support Center for Asymmetric Hydrogen Atom Transfer (HAT) Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction outcomes.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during asymmetric HAT experiments, focusing on the critical issue of low or inconsistent enantioselectivity.
Problem: Low or Inconsistent Enantioselectivity
Question: My enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) is significantly lower than reported values, or it fluctuates between runs. What are the primary factors to investigate?
Answer: Low or inconsistent enantioselectivity is a common challenge that can stem from multiple sources. A systematic investigation of your catalyst, reaction conditions, substrates, and analytical methods is the most effective approach. The following workflow and detailed Q&A provide a step-by-step guide to pinpointing and resolving the issue.
Caption: Troubleshooting workflow for low enantioselectivity.
Catalyst-Related Issues
Q1: Could the chiral catalyst be the source of poor enantioselectivity? A1: Yes, the catalyst is the most critical component. Its purity, structural integrity, and handling are paramount.
-
Purity: Even minor impurities in a chiral ligand or metal precursor can drastically lower enantioselectivity.[1] Consider re-purifying your ligand or synthesizing a fresh batch of the catalyst.
-
Deactivation: Many asymmetric catalysts are sensitive to air and moisture.[2] Improper handling can lead to decomposition or the formation of less selective catalytic species. Always use rigorous air-free techniques (e.g., a glovebox or Schlenk line) for sensitive reagents.
-
Structural Integrity: For complex catalysts like peptides, ensure the correct sequence and purity. Modifications to the catalyst backbone or side chains can significantly impact selectivity.[3] For example, introducing a β-methyl substituent on a catalytic cysteine residue has been shown to enhance enantioselectivity by restricting the side chain's conformation.[4]
Q2: I'm using a literature-reported catalyst, but my results don't match. Why? A2: Subtle differences in catalyst preparation can have a large impact.
-
Counter-ions/Additives: The presence or absence of certain ions or additives can influence the catalyst's active state.
-
Aggregation: At higher concentrations, some catalysts may aggregate, leading to decreased activity and selectivity.[2] Try running the reaction at a lower catalyst loading to see if performance improves.
Reaction Condition Issues
Q1: How significantly does temperature affect enantioselectivity in HAT reactions? A1: Temperature is a critical parameter. Generally, decreasing the reaction temperature leads to higher enantioselectivity due to the larger free energy difference between the diastereomeric transition states.[3][5] However, there are potential drawbacks:
-
Solubility: The catalyst or substrates may become sparingly soluble at cryogenic temperatures, leading to poor reproducibility.[3]
-
Reaction Rate: Lower temperatures will slow the reaction rate, potentially requiring significantly longer reaction times.
Q2: How much does the solvent impact the reaction outcome? A2: The solvent plays a profound role and can influence the reaction in several ways.[2][6]
-
Catalyst-Substrate Complex: The solvent can alter the conformation and stability of the catalyst-substrate complex.
-
Transition State Solvation: It can differentially solvate the transition states leading to the two enantiomers.
-
Reversal of Selectivity: In some cases, changing the solvent can even reverse the direction of enantioselection.[2]
-
Hydrogen Bonding: Solvents with strong hydrogen-bonding capabilities can deactivate C-H bonds adjacent to basic functional groups, altering reactivity and selectivity.[7][8] It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities during optimization.
Q3: Could a background (non-catalyzed) reaction be the problem? A3: Yes, a non-selective background reaction can significantly erode the enantiomeric excess of the product.[4][9] This is especially challenging in HAT reactions, which can involve highly reactive radical species.[4] To test for this, run a control reaction in the absence of the chiral catalyst. If a significant amount of racemic product forms, you may need to adjust conditions (e.g., lower temperature) to suppress this pathway.
Data Presentation: Factors Influencing Enantioselectivity
Quantitative data is essential for understanding structure-selectivity relationships. The following tables summarize the impact of various experimental parameters on enantioselectivity in a model asymmetric HAT reaction.
Table 1: Effect of Catalyst Peptide Residue Modification on Enantioselectivity Reaction: Enantioselective hydroamination of an enol ester. Data adapted from Ref.[3].
| Catalyst ID | i+3 Residue | Enantiomeric Ratio (e.r.) |
| P1 | Phenylglycine (Phg) | 88:12 |
| P6 | Cyclohexylglycine (Chg) | 68:32 |
| P7 | Phenylalanine (Phe) | 60:40 |
| P8 | D-Phenylglycine (D-Phg) | 51:49 |
| P10 | Naphthylalanine | 88:12 |
Table 2: Effect of Reaction Temperature on Enantioselectivity Reaction: Enantioselective hydroamination using catalyst P1. Data adapted from Ref.[3].
| Substrate | e.r. at 30 °C | e.r. at -10 °C | e.r. at -40 °C |
| 5a | 77:23 | 84:16 | 88:12 |
| 5c | 91:9 | 94:6 | 95:5 |
| 5d | 79:21 | 91:9 | 94:6 |
Table 3: Effect of Substrate Electronic Properties on Enantioselectivity Reaction: Enantioselective hydroamination using catalyst P14 at -40 °C. Data adapted from Ref.[3].
| Substrate (Benzoyl Group) | Substituent Type | Yield (%) | Enantiomeric Ratio (e.r.) |
| 4-Methoxy (5n) | Electron-Donating | 75 | 97:3 |
| 4-tert-Butyl (5o) | Electron-Donating | 71 | 96:4 |
| 4-Fluoro (5p) | Electron-Withdrawing | 60 | 94:6 |
| 4-CF₃ (5r) | Electron-Withdrawing | 55 | 92:8 |
Key Concepts and Experimental Protocols
Factors Governing Enantioinduction
Successful enantioinduction in asymmetric HAT relies on subtle noncovalent interactions within the transition state that differentiate the two enantiomeric pathways. These interactions collectively create a chiral pocket that favors the formation of one enantiomer over the other.
Caption: Key interactions governing enantioselectivity in HAT.[3]
General Experimental Protocol: Photocatalytic Asymmetric Hydroamination
This protocol is a representative example for setting up an asymmetric HAT reaction, based on the enantioselective hydroamination of enol esters.[3]
Caption: General workflow for an asymmetric HAT reaction.
Detailed Steps:
-
Preparation: In an inert atmosphere glovebox, prepare stock solutions of the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), the chiral peptide thiol catalyst, and a Brønsted base (e.g., Li₂CO₃) in anhydrous toluene.
-
Reaction Assembly: To an oven-dried 2-dram vial equipped with a magnetic stir bar, add the solid sulfonamide coupling partner. Seal the vial with a septum cap.
-
Catalyst Loading: Transfer the sealed vial into the glovebox. Add the appropriate volumes of the photocatalyst, peptide thiol, and base stock solutions via syringe.
-
Substrate Addition: Add the liquid enol ester substrate via syringe.
-
Degassing: Remove the vial from the glovebox and place it on a Schlenk line. Sparge the reaction mixture with a stream of argon for 5 minutes to ensure anaerobic conditions.
-
Initiation and Incubation: Place the vial in a temperature-controlled cooling block (e.g., -40 °C). Position the block in front of a blue LED light source and begin vigorous stirring.
-
Monitoring and Workup: Allow the reaction to proceed for the optimized duration (e.g., 24-48 hours), monitoring by TLC or LC-MS if necessary. Upon completion, quench the reaction, concentrate the mixture, and purify the product using flash column chromatography.
-
Analysis: Determine the enantiomeric ratio of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is achieving high enantioselectivity in HAT reactions inherently difficult? A1: Several intrinsic features of HAT make stereocontrol challenging. Favorable HAT reactions often proceed through early, reactant-like transition states. In this geometry, the chiral information from the hydrogen-atom donor is positioned relatively far from the newly forming stereocenter, making effective stereoinduction difficult.[3][4] Additionally, suppressing racemic background HAT from other species in the reaction mixture is a critical challenge.[4]
Q2: My reaction yield is high, but the enantioselectivity is low. What does this suggest? A2: This scenario often points to one of two issues: either the catalyst is not inducing selectivity effectively, or a competitive, non-selective background reaction is occurring at a significant rate.[9] Focus your troubleshooting on optimizing the chiral catalyst structure and adjusting reaction conditions (especially lowering the temperature) to favor the catalyzed pathway over the background reaction.
Q3: Can additives be used to improve enantioselectivity? A3: Yes, additives can have a significant positive effect. Chiral Lewis acids can be used to form ordered complexes with radical intermediates, which then templates their stereoselective reaction with an achiral H-atom donor.[4][10] In other systems, additives can activate the catalyst or suppress side reactions, leading to improved outcomes.[11]
Q4: What role do noncovalent interactions like π-π stacking play? A4: Noncovalent interactions are crucial for substrate recognition and enantioinduction. For example, in some peptide-catalyzed systems, a π-π stacking interaction between an aromatic residue on the peptide (e.g., phenylglycine) and the substrate may stabilize the transition state leading to the major enantiomer.[3] Understanding and optimizing these weak interactions is key to designing more selective catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic Asymmetric Hydrogen Atom Transfer: Enantioselective Hydroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A temperature effect in an asymmetric synthesis by hydrogenolytic asymmetric transamination - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for reducing impurities in the industrial production of vitamin B1 intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the industrial production of vitamin B1 intermediates. The two key intermediates focused on are 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and 4-methyl-5-(2-hydroxyethyl)thiazole (HET).
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in the synthesis of vitamin B1 intermediates?
A1: Impurities in vitamin B1 intermediates can be broadly categorized into three types:
-
Process-Related Impurities: These arise from the manufacturing process and include unreacted starting materials, intermediates, and by-products from side reactions. For instance, in the synthesis of HET, a potential by-product is 2-chloro-4-methyl-5-(β-hydroxyethyl)-thiazole.[1] In some older synthesis routes for vitamin B1, the carcinogenic compound o-chloroaniline was used and could be present as an impurity.[2]
-
Degradation Impurities: These are formed by the decomposition of the intermediates or the final product under the influence of heat, light, oxidation, or pH changes. For example, HET is a known degradation product of thiamine (vitamin B1).[3]
-
Residual Solvents: Organic solvents used during the synthesis and purification steps can remain in the final product.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in vitamin B1 intermediates?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for impurity profiling of vitamin B1 and its intermediates due to its high resolution, sensitivity, and quantitative accuracy.[4][5] Coupled with a mass spectrometry (MS) detector (LC-MS), it can also be used for the identification of unknown impurities. Gas Chromatography (GC) is suitable for analyzing volatile impurities, such as residual solvents.
Q3: What are the primary strategies for reducing impurities in vitamin B1 intermediates?
A3: The primary strategies for impurity reduction include:
-
Optimization of Reaction Conditions: Carefully controlling reaction parameters such as temperature, pressure, pH, and reaction time can minimize the formation of by-products.
-
Purification of Intermediates: Purifying the intermediates at each stage of the synthesis is crucial to prevent the carry-over of impurities into the final product. Common purification techniques include recrystallization, column chromatography, and ion-exchange chromatography.
-
Use of High-Purity Starting Materials: The purity of the raw materials directly impacts the purity of the final product.
Troubleshooting Guides
Impurity Detected in 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP)
Problem: An unexpected peak is observed in the HPLC chromatogram of synthesized HMP.
Possible Cause & Solution:
-
Cause: Incomplete reaction or side-product formation. The reaction of acetamidine with precursors can sometimes lead to the formation of related pyrimidine structures.
-
Solution:
-
Optimize Reaction: Re-evaluate the reaction stoichiometry, temperature, and time to ensure complete conversion.
-
Purification: Employ purification techniques such as recrystallization or column chromatography to isolate the desired HMP.
-
Discoloration of 4-methyl-5-(2-hydroxyethyl)thiazole (HET)
Problem: The isolated HET product has a yellow or brownish tint.
Possible Cause & Solution:
-
Cause: Presence of colored impurities or degradation products. Thiazole compounds can be susceptible to oxidation and degradation, leading to discoloration.
-
Solution:
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.
-
Column Chromatography: Use silica gel column chromatography with an appropriate solvent system (e.g., hexane and ethyl acetate) to separate the colored impurities from the HET.
-
Inert Atmosphere: Conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Poor Separation of Impurities during Column Chromatography
Problem: Co-elution of the desired intermediate and impurities during column chromatography.
Possible Cause & Solution:
-
Cause: Inappropriate solvent system or column packing.
-
Solution:
-
TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation between the product and impurities.
-
Gradient Elution: If a single solvent system is ineffective, use a gradient elution where the polarity of the mobile phase is gradually changed.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling and poor separation.
-
Data on Impurity Reduction Strategies
| Intermediate | Impurity | Purification Method | Purity Before | Purity After | Reference |
| 4-methyl-5-(β-hydroxyethyl)-thiazole | 2-chloro-4-methyl-5-(β-hydroxyethyl)-thiazole | Reaction optimization (use of H2SO4 instead of HCl) | Not specified | Not specified (by-product formation avoided) | [1] |
| Thiamine Hydrochloride | Sulfate and other ions | Ion-Exchange Chromatography | Not specified | Meets pharmacopeia standards | [6] |
Experimental Protocols
Protocol 1: HPLC Analysis of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) Impurities
This protocol outlines a general method for the analysis of impurities in HMP using reversed-phase HPLC.
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh about 10 mg of the HMP sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
4. Analysis:
-
Inject the prepared sample solution into the HPLC system and record the chromatogram.
-
Identify and quantify impurities based on their retention times and peak areas relative to the main HMP peak.
Protocol 2: Recrystallization of 4-methyl-5-(2-hydroxyethyl)thiazole (HET)
This protocol describes a general procedure for the purification of HET by recrystallization.
1. Solvent Selection:
-
Determine a suitable solvent or solvent system where HET is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents for thiazole derivatives include ethanol, water, or mixtures like ethanol/water or ethyl acetate/hexane.
2. Dissolution:
-
Place the crude HET in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent and heat the mixture with stirring until the solid completely dissolves.
3. Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
4. Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Diagrams
Caption: Experimental workflow for impurity reduction in vitamin B1 intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 3. 5-(2-Hydroxyethyl)-4-methylthiazole: Applications in Medicinal Chemistry and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. CN102952126A - Novel method for synthesizing vitamin B1 hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of 2-Methylpyrimidin-4-amine and Other Pyrimidine Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. This guide provides a comparative analysis of 2-Methylpyrimidin-4-amine against other key pyrimidine derivatives, offering insights into their physicochemical properties and biological activities. This analysis aims to support researchers in navigating the chemical space of pyrimidine derivatives for applications in drug discovery and development.
Physicochemical Properties: A Comparative Overview
A fundamental aspect of drug design involves understanding the physicochemical properties of a compound, as these influence its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key computed physicochemical properties for this compound and several other notable pyrimidine derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | C₅H₇N₃ | 109.13 | 0.3 | 1 | 3 |
| 4-Methylpyrimidin-2-amine | C₅H₇N₃ | 109.13 | 0.3 | 1 | 3 |
| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | -0.2 | 1 | 3 |
| 2,4-Diaminopyrimidine | C₄H₆N₄ | 110.12 | -0.8 | 2 | 4 |
| 2-Chloro-N-methylpyrimidin-4-amine | C₅H₆ClN₃ | 143.57 | 1.5 | 1 | 3 |
Data sourced from PubChem.[1][2][3]
Biological Activity: A Comparative Perspective
Pyrimidine derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables present a compilation of reported in vitro biological data for various pyrimidine derivatives, offering a comparative landscape of their potential therapeutic efficacy. It is important to note that these values are collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Anticancer Activity
The antiproliferative activity of pyrimidine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for a compound's potency in inhibiting cancer cell growth.
Table 2: Anticancer Activity (IC50 in µM) of Selected Pyrimidine Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Thienopyrimidine derivative 3 | MCF-7 (Breast) | 0.045 | [4] |
| Thienopyrimidine derivative 4 | MCF-7 (Breast) | 0.11 | [4] |
| Indazol-pyrimidine derivative 4f | MCF-7 (Breast) | 1.629 | [5] |
| Indazol-pyrimidine derivative 4i | MCF-7 (Breast) | 1.841 | [5] |
| Pyrimidine-tethered chalcone (B-4) | HepG2 (Liver) | 6.70 ± 1.02 | [6] |
| Thiazolyl–pyrimidine derivative 10b | HepG2 (Liver) | 2.39 ± 0.75 | [6] |
| Pyrimidine-tethered chalcone (B-4) | A549 (Lung) | 20.49 ± 2.7 | [6] |
| Pyrrolo[2,3-d]pyrimidine 9e | A549 (Lung) | 4.55 | [6] |
| 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine | Walker 256 (Carcinoma) | Not specified, but showed tumor growth inhibition | [7] |
| 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine | Walker 256 (Carcinoma) | Not specified, but showed tumor growth inhibition | [7] |
| 2,4-diaminopyrimidine derivative 9k | A549, HCT-116, PC-3, MCF-7 | 2.14, 3.59, 5.52, 3.69 | [8] |
| 2,4-diaminopyrimidine derivative 13f | A549, HCT-116, PC-3, MCF-7 | 1.98, 2.78, 4.27, 4.01 | [8] |
Anti-Inflammatory and Other Biological Activities
Several pyrimidine derivatives have been investigated for their potential to modulate inflammatory pathways and other biological targets.
Table 3: Anti-Inflammatory and Other Activities of Selected Pyrimidine Derivatives
| Compound/Derivative | Target/Assay | Activity (IC50 or effect) | Reference |
| 2-amino-4-methylpyridine | iNOS inhibition | IC50 = 6 nM (in RAW 264.7 cells) | |
| Pyridine derivative 7a | NO inhibition (LPS-stimulated RAW macrophages) | IC50 = 76.6 µM | |
| Pyrimidine derivative 9d | NO inhibition (LPS-stimulated RAW macrophages) | IC50 = 88.7 µM | |
| 2-aminopyrimidine derivative 24 | β-glucuronidase inhibition | IC50 = 2.8 ± 0.10 µM | [9] |
| 4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile | Histamine H4 Receptor Ligand | Potent in vitro activity | |
| Piperidinyl aminopyrimidine derivative 17 | IKK-2 inhibition | IC50 = 1.30 µM |
Signaling Pathways Modulated by Pyrimidine Derivatives
The biological effects of pyrimidine derivatives are often mediated through their interaction with specific signaling pathways. Kinase inhibition is a prominent mechanism of action for many anticancer pyrimidines. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key signaling cascades implicated in cancer and inflammation that can be targeted by these compounds.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a common feature in many cancers. Some aminopyrimidine derivatives have been shown to inhibit kinases within this pathway.
Caption: The MAPK/ERK signaling pathway and potential points of inhibition by aminopyrimidine derivatives.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, and its dysregulation is linked to various inflammatory diseases and cancers. Certain pyrimidine derivatives have been found to inhibit key components of this pathway, such as IKK-2.[10]
Caption: The NF-κB signaling pathway, a target for the anti-inflammatory action of some pyrimidine derivatives.
Experimental Protocols
To facilitate the reproducible evaluation of pyrimidine derivatives, this section provides detailed methodologies for key in vitro assays.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction.
Materials:
-
Kinase of interest (e.g., a specific MAP kinase)
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Test pyrimidine derivatives
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the controls and determine the IC50 value.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Western Blot Analysis for MAPK Pathway Activation
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cells and culture reagents
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with test compounds and/or stimuli.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imager.
-
Analysis: Perform densitometry to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Caption: General workflow for Western blot analysis.
This guide provides a foundational comparative analysis of this compound and other pyrimidine derivatives. The presented data and protocols are intended to aid researchers in the design and execution of their studies in the pursuit of novel therapeutics. Further focused research on the structure-activity relationships and mechanisms of action of these compounds will be crucial for advancing their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. library.opentrons.com [library.opentrons.com]
- 7. Comparison of the antitumor activity and toxicity of 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidine and 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of analytical methods for quantifying 2-Methylpyrimidin-4-amine
A comprehensive guide to the validation of analytical methods for the quantification of 2-Methylpyrimidin-4-amine, tailored for researchers, scientists, and professionals in drug development. This document provides a comparative overview of potential analytical techniques, detailed experimental protocols based on closely related compounds, and quantitative data to support method selection and validation.
Comparison of Analytical Methods
The quantification of this compound, a small polar molecule, can be approached using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for routine analysis. For higher sensitivity and selectivity, especially in complex matrices, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are preferable. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it often requires derivatization of the analyte to improve volatility and chromatographic performance.
The following table summarizes the key performance attributes of these methods. Please note that the quantitative data presented are typical values for the analysis of similar small amine compounds and should be confirmed during in-house method validation for this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by liquid chromatography, with highly selective and sensitive detection by mass spectrometry. | Separation of volatile compounds, with detection by mass spectrometry. |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 95 - 105% |
| Precision (%RSD) | < 2% | < 1% | < 5% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.3 ng/mL | ~3 ng/mL |
| Advantages | Robust, widely available, cost-effective. | High sensitivity and selectivity, suitable for complex matrices. | High resolution, excellent for identification. |
| Disadvantages | Lower sensitivity compared to MS methods, potential for matrix interference. | Higher cost and complexity. | May require derivatization, which adds a step to sample preparation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for analogous compounds and serve as a starting point for the development and validation of a specific method for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reversed-phase HPLC method suitable for the quantification of this compound.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and is ideal for trace-level quantification.
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: HILIC column (for polar compounds) or C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion would be the protonated molecule [M+H]⁺.
-
Sample Preparation: A "dilute-and-shoot" approach may be sufficient for clean samples. For complex matrices, protein precipitation followed by solid-phase extraction (SPE) is recommended.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of amines often requires a derivatization step to increase their volatility.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common approach. The sample is dried and heated with the derivatizing agent before injection.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
Method Validation Workflow
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation as per ICH guidelines.
References
Comparative Efficacy of 2-amino-4-methylpyridine as an Inducible Nitric Oxide Synthase (iNOS) Inhibitor
A detailed guide for researchers and drug development professionals on the inhibitory performance of 2-amino-4-methylpyridine against inducible nitric oxide synthase (iNOS), with a comparative analysis against other notable inhibitors.
This guide provides an objective comparison of 2-amino-4-methylpyridine's efficacy as an iNOS inhibitor alongside alternative compounds. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to aid in research and development.
Mechanism of Action
2-amino-4-methylpyridine acts as a potent inhibitor of the inducible nitric oxide synthase (iNOS or NOS II) enzyme.[1][2] Its mechanism of inhibition is competitive with respect to the substrate L-arginine.[1][2] This means that 2-amino-4-methylpyridine binds to the active site of the iNOS enzyme, thereby preventing the binding of L-arginine and the subsequent production of nitric oxide (NO).
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro and in vivo efficacy of 2-amino-4-methylpyridine and other commonly used iNOS inhibitors. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of the enzyme by half in vitro. The median effective dose (ID50) indicates the dose required to produce a half-maximal effect in vivo.
Table 1: In Vitro Inhibitory Potency (IC50) Against Various NOS Isoforms
| Compound | Murine iNOS (RAW 264.7 cells) | Human iNOS | Human nNOS (NOS I) | Human eNOS (NOS III) |
| 2-amino-4-methylpyridine | 6 nM[1][2] | 40 nM[1][2] | 100 nM[1][2] | 100 nM[1][2] |
| L-NMMA (NG-monomethyl-L-arginine) | Weaker than 2-amino-4-methylpyridine | Similar to murine iNOS activity | 3-7 µM[1][2] | 3-7 µM[1][2] |
| L-NIL (N6-iminoethyl-L-lysine) | Weaker than 2-amino-4-methylpyridine | Similar to murine iNOS activity | - | - |
| Aminoguanidine | Weaker than 2-amino-4-methylpyridine | Similar to murine iNOS activity | - | - |
| Compound 2 (6-isopropyl analog) | 28 nM[3][4] | - | - | - |
| Compound 18 | 193 nM (in one assay)[3] | - | ~10-fold less potent than iNOS | ~30-fold less potent than iNOS |
Table 2: In Vivo Inhibitory Potency (ID50) of 2-amino-4-methylpyridine
| Administration Route | LPS-induced Plasma Nitrate Elevation |
| Intravenous (i.v.) infusion in rats | 0.009 mg/kg/min[1][2] |
| Subcutaneous (s.c.) administration in rats | 0.3 mg/kg[1] |
| Oral (p.o.) administration in rats | 20.8 mg/kg[1] |
Signaling Pathway for iNOS Induction
The expression of the iNOS enzyme is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). These stimuli activate distinct signaling cascades that converge on the transcriptional activation of the iNOS gene. The diagram below illustrates these pathways.
Caption: Signaling pathways for iNOS induction by LPS and IFN-γ.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro iNOS Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture and Induction: Mouse macrophage RAW 264.7 cells are cultured in an appropriate medium. To induce iNOS expression, the cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) and incubated overnight.[1][2]
-
Inhibitor Treatment: Test compounds, such as 2-amino-4-methylpyridine, are added to the cell culture at various concentrations at the same time as the inducing agents.[2]
-
Nitrite Measurement: The production of nitric oxide is assessed by measuring the accumulation of nitrite, a stable oxidation product of NO, in the culture supernatant. The Griess reaction is a common method for this quantification.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in nitrite production compared to untreated, stimulated cells is determined as the IC50 value.
2. In Vivo iNOS Inhibition Assay in Rats
-
Induction of iNOS: Conscious, unrestrained rats are injected intraperitoneally with LPS to induce a systemic inflammatory response and subsequent iNOS expression.[1][2]
-
Inhibitor Administration: 2-amino-4-methylpyridine is administered through various routes, including intravenous infusion, subcutaneous injection, or oral gavage.[1]
-
Plasma Nitrate Measurement: Blood samples are collected, and the plasma is analyzed for nitrate levels, another stable metabolite of NO.
-
ID50 Determination: The dose of the inhibitor that reduces the LPS-induced increase in plasma nitrate by 50% is calculated as the ID50 value.
Experimental Workflow and Comparative Logic
The following diagrams illustrate the general workflow for evaluating iNOS inhibitors and the logical framework for their comparison.
Caption: Workflow for assessing iNOS inhibitor efficacy.
Caption: Logical framework for comparing iNOS inhibitors.
References
- 1. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. | Sigma-Aldrich [merckmillipore.com]
- 2. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparing the biological activity of different 2-Methylpyrimidin-4-amine analogs
A Comparative Analysis of the Biological Activity of 2-Methylpyrimidin-4-amine Analogs
This guide provides a detailed comparison of the biological activities of various analogs of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the understanding of structure-activity relationships and to guide future research in this area. The data presented is compiled from various studies and is supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Introduction
The pyrimidine scaffold is a fundamental heterocyclic structure found in numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1][2] Derivatives of pyrimidine have demonstrated a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][3][4] Specifically, this compound and its analogs have emerged as a promising class of compounds with significant potential for therapeutic applications. This guide focuses on the comparative biological activity of these analogs, with a particular emphasis on their efficacy as enzyme inhibitors and anti-proliferative agents.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological activity of different this compound analogs and related pyrimidine derivatives from various studies. This allows for a direct comparison of their potency and selectivity.
Table 1: Cholinesterase Inhibition by 2,4-Disubstituted Pyrimidine Derivatives [5]
| Compound ID | R² Substituent at C-2 | R¹ Substituent at C-4 | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 9a | Pyrrolidin-1-yl | N-(naphth-1-ylmethyl) | 5.5 | - |
| 9e | 4-methylpiperidin-1-yl | N-(naphth-1-ylmethyl) | - | 2.2 |
| 7d | 4-methylpiperazine | N-benzyl | 24.9 | - |
| 7k | 4-propylpiperazine | N-benzyl | 15.3 | - |
Data from in vitro evaluation of cholinesterase inhibition. IC₅₀ values represent the concentration required for 50% inhibition.
Table 2: iNOS Inhibition by 6-Substituted 2-Amino-4-methylpyridine Analogs [6]
| Compound ID | Substituent at Position 6 | iNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | nNOS IC₅₀ (nM) |
| 2 | Alkyl | 193 | >10000 | >10000 |
| 9 | 2-Fluoropropyl | - | - | - |
| 18 | 3-Fluoropropyl | 330 | >10000 | 3300 |
| 20 | 4-Fluorobutyl | - | - | - |
Data from in vitro enzyme assays. IC₅₀ values indicate the concentration for 50% inhibition of nitric oxide synthase isoforms.
Table 3: PLK4 Inhibition and Antiproliferative Activity of Pyrimidin-2-amine Derivatives [7]
| Compound ID | PLK4 IC₅₀ (µM) | Antiproliferative Activity (Breast Cancer Cells) |
| 3r | 0.0174 | - |
| 3u | 0.0714 | - |
| 3v | 0.313 | - |
| 8a | 0.5196 | - |
| 8h | 0.0067 | Good |
Data from in vitro enzyme activity and cellular assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a framework for the replication and validation of the presented findings.
Cholinesterase Inhibition Assay[5]
This assay is based on the Ellman method to determine the in vitro inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
-
Reagents : Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), human AChE, and equine BuChE.
-
Procedure :
-
The reaction is conducted in a 96-well microplate in a phosphate buffer (pH 8.0).
-
A solution of the test compound at various concentrations is pre-incubated with the enzyme (AChE or BuChE) for a specified period at a controlled temperature.
-
The reaction is initiated by the addition of the substrate (ATCI or BTCI) and DTNB.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.
-
The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.
-
IC₅₀ values are determined from the dose-response curves.
-
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay[6]
This assay measures the ability of compounds to inhibit the activity of different NOS isoforms (iNOS, eNOS, nNOS).
-
Assay Principle : The assay quantifies the conversion of L-[³H]arginine to L-[³H]citrulline by the NOS enzyme.
-
Procedure :
-
The reaction mixture contains the NOS enzyme, L-[³H]arginine, and necessary co-factors (e.g., NADPH, calmodulin, tetrahydrobiopterin) in a suitable buffer.
-
The test compounds are added at varying concentrations.
-
The reaction is incubated at 37°C and then stopped by adding a stop buffer.
-
The mixture is applied to a cation-exchange resin to separate the unreacted L-[³H]arginine from the product, L-[³H]citrulline.
-
The radioactivity of the eluted L-[³H]citrulline is measured using a scintillation counter.
-
The IC₅₀ values are calculated from the inhibition curves.
-
PLK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)[7]
This is a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of inhibitors to the PLK4 kinase.
-
Principle : The assay measures the displacement of a fluorescent tracer from the ATP-binding pocket of the kinase by a test compound.
-
Procedure :
-
The assay is performed in a 384-well plate.
-
The reaction mixture includes the PLK4 kinase, a europium-labeled anti-tag antibody, a fluorescent tracer, and the test compound at different concentrations.
-
The mixture is incubated at room temperature to allow the binding equilibrium to be reached.
-
The FRET signal is measured using a fluorescence plate reader.
-
The IC₅₀ values are determined by fitting the data to a dose-response curve.
-
Antiproliferative Activity Assay (MTT Assay)[3]
This colorimetric assay assesses the effect of compounds on cell viability.
-
Cell Culture : Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Treatment : Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation : The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of this compound analogs.
Caption: Kinase inhibition pathway targeted by pyrimidine analogs.
Caption: Workflow for screening this compound analogs.
Conclusion
The comparative analysis of this compound analogs reveals a class of compounds with diverse and potent biological activities. The structure-activity relationship studies indicate that the nature and position of substituents on the pyrimidine ring are critical for their inhibitory potency and selectivity against various biological targets.[1][5] The data and protocols presented in this guide serve as a valuable resource for the rational design and development of novel therapeutic agents based on the this compound scaffold. Further investigations into the optimization of these analogs are warranted to enhance their pharmacological profiles and therapeutic potential.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sjomr.org.in [sjomr.org.in]
- 3. benchchem.com [benchchem.com]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives
In the landscape of anticancer drug discovery, the deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with its cofactor UAF1 (USP1-associated factor 1), has emerged as a promising therapeutic target.[1][2][3][4] This complex is a known regulator of the DNA damage response, and its inhibition can lead to increased levels of monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA) and subsequent cancer cell death.[1][2][3] This guide provides a comparative analysis of a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives that have been synthesized and evaluated as potent inhibitors of the USP1/UAF1 deubiquitinase complex. The data presented herein is derived from a comprehensive study on the structure-activity relationships (SAR) of these analogs, primarily against non-small cell lung cancer cell lines.[4]
Comparative Efficacy of Analogs
The inhibitory potency of the synthesized N-benzyl-2-phenylpyrimidin-4-amine analogs was determined through a quantitative high-throughput screen, with IC50 values representing the half-maximal inhibitory concentration. The following tables summarize the efficacy of various analogs, categorized by the modifications made to the core scaffold.
Table 1: Initial Analogs and Core Modifications
| Compound ID | R Group (at C4 of Pyrimidine) | Other Modifications | IC50 (μM) for USP1/UAF1 Inhibition |
| 1 | H | - | 4.7[4] |
| 12 | 4-phenyl | - | 3.7[4] |
| 16 | 4-pyridyl | - | 1.9[3][4] |
| 17 | 3-pyridyl | - | 1.1[3][4] |
| 39 | - | 6-methyl on pyrimidine | 0.210[3] |
| 40 | - | 5,6-dimethyl on pyrimidine | 0.120[3] |
| 45 | - | Cyclopentylpyrimidine core | 0.160[3] |
| 48 | - | Furan core instead of pyrimidine | Potent[3] |
| 49 | - | OMe group | 0.070[3] |
| 50 | - | F group | 0.110[3] |
| 51 | - | NH₂ group | 0.310[3] |
| 52 | - | NMe₂ group | 0.190[3] |
| 53 | - | SMe group | 0.110[3] |
Table 2: Impact of Phenyl Ring Substitution on Inhibitory Potency
| Compound ID | R Group (Substitution on 2-phenyl ring) | IC50 (μM) for USP1/UAF1 Inhibition |
| 22 | 3-CF₃ | > 10[4] |
| 23 | 4-CF₃ | > 10[4] |
| 24 | 2-NO₂ | 6.5[4] |
| 25 | 2-OMe | 0.94[4] |
| 26 | 2-Me | 0.85[4] |
| 27 | 2-Et | 0.80[4] |
| 28 | 2-isopropyl | 0.18[4] |
| 70 (ML323) | 2-isopropyl (with other optimizations) | Nanomolar potency[1][2][3] |
Key Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for the synthesis and evaluation of these inhibitors.
Caption: Inhibition of the USP1/UAF1 complex by N-benzyl-2-phenylpyrimidin-4-amine analogs.
Caption: General workflow for SAR studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives.
Experimental Protocols
General Synthesis Procedure
The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives often involves a multi-step process. A key step can be the reaction of a substituted 4-aminobenzonitrile with trimethylsilyl azide and t-butyl nitrite at 0 °C to produce the corresponding azide in high yield.[4] This intermediate can then be used in subsequent reactions, such as click chemistry to form a 1,2,3-triazole, followed by coupling reactions.[3][4] For instance, a common final step is a Suzuki coupling to introduce the 2-phenyl group, using the appropriate boronic acid.[3] Alternatively, Buchwald-Hartwig amination conditions can be employed for the synthesis of N-aryl pyrimidine derivatives.
USP1/UAF1 Inhibition Assay
The inhibitory activity of the compounds against the USP1/UAF1 complex was assessed using a quantitative high-throughput screening (qHTS) assay.[4]
-
Principle: The assay measures the deubiquitinating activity of the enzyme complex.
-
Procedure: The purified USP1/UAF1 enzyme complex is incubated with a substrate and the test compound at various concentrations.
-
Data Analysis: The enzymatic activity is measured, and the IC50 value is determined as the concentration of the compound that results in a 50% reduction in enzyme activity. Experiments are typically performed with multiple replicates (n ≥ 3).[3][4]
Cell-Based Assays
-
Western Blot for Ub-PCNA Levels:
-
Cell Culture: Non-small cell lung cancer cells (e.g., H1299) are cultured under standard conditions.
-
Treatment: Cells are treated with the test compounds (e.g., at 20 μM for 4 hours).
-
Lysis and Electrophoresis: Whole-cell extracts are prepared and separated on a 4–12% gradient SDS-PAGE.
-
Blotting and Detection: Proteins are transferred to a membrane and subjected to Western blotting with antibodies against PCNA and a loading control (e.g., GAPDH).
-
Quantification: Fold changes in monoubiquitinated PCNA (Ub-PCNA) are calculated by normalizing to unmodified PCNA and the loading control.[3]
-
-
Cell Viability/Survival Assay:
-
Method: Standard methods such as MTT or CellTiter-Glo assays are used to assess the effect of the compounds on cancer cell survival.
-
Correlation: A strong correlation has been demonstrated between the IC50 values for USP1/UAF1 inhibition and the decrease in cell survival in non-small cell lung cancer cells.[1][2][3]
-
Conclusion
The structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives have successfully identified potent inhibitors of the USP1/UAF1 deubiquitinase complex. Key findings indicate that modifications to the pyrimidine core, such as the addition of small alkyl or electron-donating groups, and specific substitutions on the 2-phenyl ring, particularly small alkyl groups at the 2-position, are crucial for high potency. These efforts have led to the identification of lead compounds like ML323, which exhibit nanomolar inhibitory potency and effectively reduce cancer cell survival.[1][2][3] These findings establish the druggability of the USP1/UAF1 complex and highlight its potential as a valuable molecular target for the development of novel anticancer therapies.[1][3]
References
- 1. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to 2-Amino-4-methylpyridine Analogues: In Vitro and In Vivo Efficacy
This guide provides a comprehensive comparison of 2-amino-4-methylpyridine analogues, focusing on their performance as inhibitors of inducible nitric oxide synthase (iNOS). The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This information is intended for researchers, scientists, and professionals involved in drug development and molecular imaging.
Data Presentation: Performance of 2-Amino-4-methylpyridine Analogues
The following tables summarize the in vitro inhibitory activity of various 6-substituted 2-amino-4-methylpyridine analogues against iNOS and their in vivo biodistribution.
Table 1: In Vitro iNOS Inhibitory Activity of 2-Amino-4-methylpyridine Analogues
| Compound | Analogue Name | IC50 (nM) against iNOS |
| 1 | 2-amino-4-methylpyridine | Non-selective, good potency |
| 2 | 6-substituted alkyl analogue | 28 |
| 9 | 6-(2-fluoropropyl)-4-methylpyridin-2-amine | Potent |
| 18 | 6-(3-fluoropropyl)-4-methylpyridin-2-amine | Potent |
| 20 | 6-(4-fluorobutyl)-4-methylpyridin-2-amine | Potent |
IC50 values represent the concentration of the compound required to inhibit 50% of the iNOS enzyme activity. A lower IC50 value indicates greater potency.[1]
Table 2: In Vivo Biodistribution of [¹⁸F]9 in LPS-Treated vs. Control Mice
| Organ | % Injected Dose/gram (LPS-Treated) | % Injected Dose/gram (Control) |
| Lungs | Higher tracer uptake | Lower tracer uptake |
This table qualitatively summarizes the findings from the biodistribution study, indicating a higher accumulation of the radiotracer [¹⁸F]9 in the lungs of mice with LPS-induced iNOS activation compared to control mice.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
In Vitro iNOS Inhibition Assay
The ability of the 2-amino-4-methylpyridine analogues to inhibit the catalytic activity of iNOS was characterized in vitro using mouse RAW 264.7 cells.[3] Enzyme kinetic studies indicated that the inhibition is competitive with respect to arginine.[3] The concentration of the analogue that inhibited 50% of the enzyme activity (IC50) was determined.[3]
In Vivo Biodistribution Studies
A mouse model of lipopolysaccharide (LPS)-induced iNOS activation was used for in vivo evaluation.[1][2]
-
Animal Model: Mice were treated with LPS to induce the expression of iNOS, particularly in the lungs. A control group of mice did not receive LPS.[1]
-
Radiotracer Injection: The radiolabeled analogue, [¹⁸F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine ([¹⁸F]9), was injected intravenously into both LPS-treated and control mice.[1][2]
-
Biodistribution Analysis: At 60 minutes post-injection, the animals were euthanized, and various organs were harvested. The amount of radioactivity in each organ was measured to determine the tracer uptake, which was expressed as a percentage of the injected dose per gram of tissue (%ID/g).[1][2]
-
Blocking Study: To confirm that the tracer uptake was specific to iNOS, a blocking study was conducted. A known iNOS inhibitor was administered before the injection of [¹⁸F]9, and the tracer uptake was re-evaluated.[1][2] A reduction in tracer uptake in the target organ following the administration of the blocking agent indicates specific binding.
Western Blot Analysis
To confirm the induction of iNOS in the LPS-treated mice, lung samples were collected and analyzed by Western blot.[1][2] This technique allows for the detection and quantification of the iNOS protein, verifying the successful establishment of the inflammatory model.[1][2]
Visualizations
The following diagrams illustrate the signaling pathway involving iNOS and the general workflow of the in vivo evaluation.
Caption: Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway.
Caption: Experimental Workflow for In Vivo Evaluation of [¹⁸F]9.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Inhibitors Derived from the 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of kinase inhibitors based on the 4-(2-amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine scaffold. This chemical class has garnered significant interest for its potent inhibition of key kinases implicated in cancer progression, particularly Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases.[1] This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes key cellular signaling pathways to offer a comprehensive resource for researchers in oncology and medicinal chemistry.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives. These data are crucial for understanding the structure-activity relationships (SAR) of this chemical series.
Table 1: In Vitro Kinase Inhibitory Activity against CDK9/Cyclin T1
| Compound ID | R (Substitution on Phenyl Ring) | IC50 (µM) | Ki (µM) |
| 1a | H | 0.18 | 0.08 |
| 1b | 3-NO2 | 0.05 | 0.02 |
| 1c | 3-NH2 | 0.04 | 0.01 |
| 1d | 3-OH | 0.12 | 0.05 |
| 1e | 3-OMe | 0.15 | 0.06 |
| 1f | 3-Cl | 0.08 | 0.03 |
| 1g | 4-Morpholino | >10 | >10 |
Data presented in this table is a representative compilation from literature on analogous series to illustrate structure-activity relationships. Actual values for the specifically named compound and its direct derivatives may vary.[2]
Table 2: Cellular Anti-proliferative Activity (Human Tumor Cell Line)
| Compound ID | R (Substitution on Phenyl Ring) | GI50 (µM) |
| 1a | H | 0.55 |
| 1b | 3-NO2 | 0.12 |
| 1c | 3-NH2 | 0.10 |
| 1d | 3-OH | 0.48 |
| 1e | 3-OMe | 0.62 |
| 1f | 3-Cl | 0.25 |
| 1g | 4-Morpholino | >20 |
GI50 represents the concentration of the compound that causes 50% growth inhibition of the cells. Data is representative of typical findings for this class of compounds.[2]
Table 3: Comparative Kinase Inhibition Profile of Key Analogs
| Compound ID | R' (Pyrimidine C5) | R (Aniline) | Target Kinase(s) | Ki (nM) | HCT-116 GI50 (nM) |
| Ia | H | 3-NO2 | CDK9, CDK1, CDK2 | 1, 2, 6 | 90 |
| 12a | CN | 3-NO2 | CDK9, CDK1, CDK2 | 1, 2, 2 | 40 |
| 12b | OH | 3-NO2 | CDK9, CDK1 | 155, 460 | >10000 |
| 18 | H (on 4-methylthiazole) | 4-morpholino | Aurora A, Aurora B | 8.0, 9.2 | - |
Data for compounds Ia, 12a, and 12b are sourced from a study on CDK9 inhibitors.[3] Data for compound 18 is from a study on Aurora kinase inhibitors.[3]
Key Structure-Activity Relationship (SAR) Insights:
-
Aniline Substitution : The substitution pattern on the N-phenyl ring significantly influences kinase potency. The 3-nitro substitution (as in the parent compound) confers potent pan-CDK inhibition.[3][4] Other substitutions, such as 4-morpholino, can direct the activity towards different kinase families like Aurora kinases.[5][6]
-
Pyrimidine C5 Substitution : The substituent at the C5 position of the pyrimidine ring is critical for kinase inhibitory activity. An electron-withdrawing cyano group at C5 can maintain or even enhance potency, while a hydrophilic group like hydroxyl leads to a dramatic loss of activity.[3][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data tables are provided below. These protocols are based on standard practices in the field of kinase inhibitor discovery.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a typical luminescence-based assay to determine the in vitro inhibitory activity of test compounds against CDK9/cyclin T1.[2]
Reagent Preparation:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, and 10 mM MgCl2.
-
Enzyme Solution: Recombinant human CDK9/cyclin T1 is diluted in Kinase Buffer to the desired concentration.
-
Substrate Solution: A suitable peptide substrate and ATP are diluted in Kinase Buffer. The final ATP concentration should be at or near its Km for the kinase.
-
Test Compounds: Compounds are serially diluted in DMSO and then further diluted in Kinase Buffer to the final assay concentrations.
Assay Procedure:
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 10 µL of the Enzyme Solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the Substrate Solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.
Data Analysis:
-
Luminescence is measured using a plate reader.
-
The percentage of kinase inhibition is calculated relative to a DMSO control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[2]
-
Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.[2]
Cellular Anti-proliferative Assay (MTT Assay)
This protocol outlines a common method to determine the growth-inhibitory (GI50) effects of the compounds on a human tumor cell line.
Materials:
-
Human tumor cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Assay Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours. A DMSO-only control is included.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
The percentage of cell growth inhibition is calculated relative to the DMSO-treated control cells.
-
The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[2]
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the Aurora Kinase and CDK9 signaling pathways, as well as a typical experimental workflow for kinase inhibitor screening.
References
- 1. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Assessing the purity of synthesized 2-Methylpyrimidin-4-amine against a reference standard
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Methylpyrimidin-4-amine against a reference standard. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of the most suitable analytical strategy.
Analytical Techniques for Purity Determination
A multi-faceted approach utilizing orthogonal analytical techniques is recommended for a thorough purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis (qNMR).
Comparison of Analytical Data
The following table summarizes representative data obtained from the analysis of a synthesized batch of this compound compared to a certified reference standard.
| Analytical Method | Parameter | Synthesized this compound | Reference Standard |
| HPLC | Purity (Area %) | 99.2% | ≥99.8% |
| Major Impurity | 0.5% (retention time: 3.8 min) | Not Detected | |
| Other Impurities | 0.3% (total) | ≤0.2% (total) | |
| GC-MS | Purity (Area %) | 99.5% | ≥99.9% |
| Residual Solvents | Acetone: 50 ppm, Toluene: 20 ppm | Not Detected | |
| Volatile Impurities | One peak at 0.2% | Not Detected | |
| ¹H NMR | Spectral Comparison | Conforms to structure | Conforms to structure |
| qNMR | Purity (mol/mol %) | 99.1% | 99.8 ± 0.1% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.
-
Purity Calculation: The purity is calculated using the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for the identification and quantification of volatile impurities and residual solvents.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution in methanol.
-
Analysis: Identification of impurities is based on their mass spectra and retention times. Quantification is performed by comparing the peak area of each impurity to the total peak area.
Quantitative Nuclear Magnetic Resonance (¹H qNMR)
qNMR provides a direct and highly accurate method for determining the purity of the synthesized compound without the need for a specific reference standard of the analyte.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into an NMR tube. Dissolve the solids in a known volume of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 16
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
Potential Impurities in Synthesized this compound
Understanding the potential impurities is crucial for developing robust analytical methods. Based on common synthetic routes, potential impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers that may form during the cyclization step.
-
Byproducts: Compounds formed from side reactions, such as dimers or oxidation products.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Visualizing the Analytical Workflow
Caption: Workflow for the purity assessment of this compound.
Signaling Pathway Context
While this compound is a chemical intermediate, pyrimidine derivatives are known to interact with various biological pathways. Understanding these potential interactions is crucial in drug development. For instance, some aminopyrimidines are known to be kinase inhibitors.
Caption: Hypothetical kinase inhibition by a pyrimidine derivative.
By employing a combination of these analytical techniques and following structured protocols, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and integrity of their research and development efforts.
A Comparative Guide to the Cross-Validation of HPLC and NMR for the Structural Confirmation of Pyrimidine Compounds
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of synthesized compounds are paramount. Pyrimidine and its derivatives are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and biologically active molecules. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and ubiquitous analytical techniques employed for this purpose. This guide provides an objective comparison of their performance in the structural and purity validation of pyrimidine compounds, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The primary strength of cross-validation lies in using two orthogonal techniques to verify analytical results. HPLC provides data on purity based on chromatographic separation and UV response, while quantitative ¹H NMR (qNMR) offers purity assessment based on the molar ratio of the analyte to a certified internal standard.[1][2] Below is a summary of comparative data for a pyrimidine analog, demonstrating the concordance between the two methods.
Table 1: HPLC Purity Analysis of a Pyrimidine Analog
| Parameter | Result |
| Purity (Area %) | 99.5% |
| Retention Time | 4.2 minutes |
| Major Impurity 1 | 0.3% (Unidentified, RT 3.1 min) |
| Major Impurity 2 | 0.1% (Residual Solvent, RT 2.5 min) |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03% |
Data adapted from a representative analysis of a pyrimidine analog.[1]
Table 2: Quantitative ¹H NMR (qNMR) Purity Analysis of a Pyrimidine Analog
| Parameter | Result |
| Purity (mol/mol) | 99.6% |
| Internal Standard | Maleic Anhydride |
| Solvent | DMSO-d₆ |
| Diagnostic Peaks (δ, ppm) | 7.5 (d, 2H), 6.0 (d, 2H) |
| Major Impurity | Residual solvents (e.g., Ethanol at 0.1%) |
| Measurement Uncertainty | ± 0.2% |
Data adapted from a representative analysis of a pyrimidine analog.[1]
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and accurate results. The following sections provide standardized methodologies for both HPLC and NMR analysis of pyrimidine compounds, using 5-fluorouracil (a common pyrimidine-based drug) as a specific example where applicable.
Protocol 1: HPLC Method for Purity Determination
This protocol outlines a reverse-phase HPLC method suitable for the analysis of many pyrimidine derivatives.[3][4][5]
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.[3]
-
Mobile Phase: A mixture of 50 mM potassium dihydrogen phosphate buffer (pH 4.0) and methanol (95:5 v/v).[1][4]
-
Column Temperature: 25°C.[3]
-
Detection Wavelength: 266 nm.[4]
-
Injection Volume: 20 µL.[4]
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of the pyrimidine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.22 µm membrane filter before injection.[3]
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Perform multiple injections of the standard solution to confirm system suitability (e.g., repeatability of retention time and peak area with RSD ≤ 2%).
-
Inject the sample solution.
-
Identify the main peak corresponding to the pyrimidine compound based on the retention time of the standard.
-
Calculate the purity by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Protocol 2: NMR Method for Structural Confirmation and Purity (qNMR)
This protocol describes the sample preparation and acquisition parameters for obtaining high-quality NMR spectra for both structural elucidation and quantitative analysis.
1. Sample Preparation:
-
For Structural Confirmation: Accurately weigh 5-10 mg of the purified pyrimidine compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.
-
For Quantitative NMR (qNMR): Accurately weigh about 10 mg of the pyrimidine compound and 5-10 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Record the weights precisely. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to a 5 mm NMR tube.[1] The internal standard should have a simple spectrum with at least one resonance that is sharp, singlet, and in a region of the spectrum free from any analyte or impurity signals.[2]
2. NMR Spectrometer and Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.[1]
-
Pulse Sequence: A standard single-pulse experiment. For qNMR, ensure a calibrated 90° pulse is used.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being integrated (typically 30-60 seconds for accurate quantification to ensure full relaxation).
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Number of Scans (ns): 8 to 16, depending on the sample concentration. More scans may be needed to achieve a signal-to-noise ratio of at least 250:1 for the peaks to be integrated for qNMR.
-
Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity for sharp, symmetrical peaks.
3. Data Processing and Analysis:
-
Structural Confirmation: Process the spectrum (Fourier transform, phase correction, and baseline correction). Assign the chemical shifts (δ) and coupling constants (J) of the resonances. Compare the obtained spectrum with the expected structure. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used for more complex structures.
-
Purity Calculation (qNMR):
-
Carefully integrate the well-resolved, characteristic peak of the pyrimidine analyte and a peak from the internal standard.
-
Calculate the purity (P) in % (w/w) using the following formula:
P = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_std = Purity of the internal standard
-
-
Visualization of Workflows
Visualizing the analytical process can clarify the relationship between different stages of the cross-validation procedure.
Caption: Experimental workflow for cross-validation.
Caption: Logical workflow for structural confirmation.
References
Benchmarking the performance of novel pyrimidine-based drugs against existing treatments
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental building block of DNA and RNA, continues to be a highly privileged scaffold in modern drug discovery.[1][2][3][4][5] Its inherent ability to mimic the endogenous building blocks of life allows for the design of potent and selective therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2][3][5] This guide provides an objective comparison of the performance of novel pyrimidine-based drugs against existing treatments, supported by experimental data, to aid researchers in navigating this dynamic field.
Anticancer Agents: Targeting Key Oncogenic Pathways
Novel pyrimidine derivatives have demonstrated significant promise in oncology by targeting various kinases and signaling pathways implicated in tumor growth and survival.[2][6][7]
Targeting Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, particularly in non-small cell lung cancer. While first and second-generation EGFR inhibitors have been successful, the emergence of resistance mutations necessitates the development of novel therapeutic strategies. Recently synthesized pyrimidine-based compounds have shown potent activity against drug-resistant EGFR mutants.[1]
A series of novel 2-(phenylamino)pyrimidine derivatives have been designed and synthesized to target EGFR triple mutant cell lines (EFGR-Dell9/T790M/C797S and EGFR-L858R/T790M/C797S). One promising compound, Compound 95 , exhibited a significantly lower half-maximal inhibitory concentration (IC50) value compared to the commercially available drug, Brigatinib, demonstrating its superior antiproliferative activity against these resistant cell lines.[1] Notably, most of these novel compounds displayed weak activity against wild-type EGFR, indicating a favorable selectivity profile that could translate to reduced side effects.[1]
| Drug | Target Cell Lines | IC50 (µM) |
| Compound 95 | EFGR-Dell9/T790M/C797S | 0.2 ± 0.01[1] |
| EGFR-L858R/T790M/C797S | 0.2 ± 0.01[1] | |
| Brigatinib | EGFR-L858R/T790M/C797S | Higher than Compound 95[1] |
Signaling Pathway of EGFR Inhibition
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.
Dual Inhibition of PIM-1 Kinase
PIM-1 kinase is another crucial target in oncology due to its role in cell survival and proliferation. A novel pyrido[2,3-d]pyrimidine derivative, Compound 12 , has been identified as a potent PIM-1 kinase inhibitor.[6] In preclinical studies, this compound demonstrated superior in vitro efficacy compared to standard-of-care chemotherapeutic agents in relevant cancer cell lines.[6]
The following table compares the direct inhibitory activity of Compound 12 against the PIM-1 kinase enzyme with a known pan-PIM kinase inhibitor, AZD1208.
| Compound | Target | IC50 (nM) |
| Compound 12 | PIM-1 Kinase | [Data not provided in search results] |
| AZD1208 | PIM-1 Kinase | [Data not provided in search results] |
While specific IC50 values were not available in the provided search results, the source indicates that Compound 12 is a potent inhibitor.[6] Further research would be needed to quantify this comparison directly.
Antiviral Agents: A New Frontier for Pyrimidine Analogs
The versatility of the pyrimidine scaffold extends to the development of potent antiviral agents.[8] Novel pyrimidine derivatives have shown significant activity against a range of viruses, including influenza and Zika virus.
Anti-Influenza Activity
In the quest for new anti-influenza drugs with novel mechanisms of action, a series of C-nucleoside analogues of Favipiravir (T-705) were designed and synthesized.[9] One such pyrimidine derivative, Compound 47 , exhibited potent inhibition of influenza A (H1N1) virus replication in Madin-Darby Canine Kidney (MDCK) cells, with a half-maximal effective concentration (EC50) of 1.9 µM and a 50% cytotoxic concentration (CC50) greater than 400 µM, indicating a high selectivity index.[9] This suggests that the antiviral activity is not due to general cytotoxicity. The proposed mechanism of action is the inhibition of viral RNA synthesis.[9]
| Compound | Virus | EC50 (µM) | CC50 (µM) |
| Compound 47 | Influenza A (H1N1) | 1.9[9] | > 400[9] |
| Favipiravir (T-705) | Influenza A | Potent[9] | [Data not provided in search results] |
Activity Against Zika and Dengue Viruses
A low-throughput antiviral investigation identified Compound 88 , a pyrimidine derivative, as an effective inhibitor of both Zika virus (ZIKV) and Dengue virus (DENV-2).[8] The compound displayed EC50 values of 2.4 µM and 1.4 µM against ZIKV and DENV-2, respectively.[8]
| Compound | Virus | EC50 (µM) |
| Compound 88 | ZIKV | 2.4[8] |
| DENV-2 | 1.4[8] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are generalized protocols for key experiments cited in the evaluation of these novel pyrimidine-based drugs.
In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the in vitro cytotoxicity (IC50) of a compound.
-
Cell Culture: The human cancer cell lines of interest are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The novel pyrimidine derivatives and standard drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell growth inhibition is calculated. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the drug concentration.
In Vitro Antiviral Assay (EC50 Determination)
This protocol describes the general procedure for determining the half-maximal effective concentration (EC50) of a compound against a specific virus.
-
Cell Culture and Infection: Host cells permissive to the virus (e.g., MDCK for influenza) are seeded in 96-well plates. The cells are then infected with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the novel pyrimidine compounds and reference antiviral drugs.
-
Incubation: The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 48 to 72 hours.
-
Quantification of Viral Activity: The antiviral activity is determined by measuring the inhibition of the viral CPE, or by quantifying viral protein or nucleic acid levels using methods like ELISA or qPCR.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits the viral effect by 50%, is calculated from the dose-response curve. A parallel cytotoxicity assay (CC50) is also performed on uninfected cells to determine the selectivity index (SI = CC50/EC50).
The continued exploration of the pyrimidine scaffold holds immense potential for the discovery of next-generation therapeutics. The data presented in this guide highlights the promising performance of novel pyrimidine-based drugs, which in many cases, surpass existing treatments in preclinical models. Further investigation and clinical evaluation are warranted to translate these findings into effective therapies for patients.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. citedrive.com [citedrive.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jrasb.com [jrasb.com]
- 8. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Methylpyrimidin-4-amine: A Procedural Guide
This guide provides comprehensive procedures for the safe disposal of 2-Methylpyrimidin-4-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following instructions are intended for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Summary & Safety Precautions
This compound is a hazardous chemical that requires careful handling and disposal. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory. This includes wearing protective gloves, clothing, and eye/face protection.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2]
Quantitative Hazard Classification
The following table summarizes the GHS hazard classifications for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
- All waste containing this compound must be classified as hazardous waste.
- Do not mix this waste with other waste streams to avoid incompatible chemical reactions.[3]
- Keep solid and liquid waste in separate, clearly labeled containers.
2. Container Management:
- Use a designated, leak-proof, and compatible container for collecting this compound waste. The original container may be used if it is in good condition.[3]
- Label the container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[3]
- Keep the waste container securely closed at all times, except when adding waste.[3]
3. Spill and Contamination Cleanup:
- In case of a spill, wear appropriate PPE and prevent the spread of the material.
- For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust.[2]
- For liquid spills, use an inert absorbent material to contain the spill, then collect the absorbed material into the hazardous waste container.
- Decontaminate the spill area with a suitable solvent and wash the area thoroughly.
4. Disposal of Empty Containers:
- A container is considered "empty" only when all possible contents have been removed.
- The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[4]
- For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[4] While the specific LD50 for this compound is not provided in the search results, treating it with high caution is recommended.
- After proper rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste.
5. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
- Complete all necessary waste pickup request forms, accurately describing the contents of the waste container.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Methylpyrimidin-4-amine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Methylpyrimidin-4-amine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Respiratory Protection | Respirator | A government-approved respirator, such as a NIOSH-approved N95 dust mask or a type P2 (EN 143) respirator cartridge, should be used.[1] |
| Hand Protection | Gloves | Compatible, chemical-resistant gloves.[2] Always inspect gloves for integrity before use. |
| Eye and Face Protection | Eyewear | Government-approved eye and face protection, such as chemical safety goggles or a face shield.[2] |
| Skin and Body Protection | Protective Clothing | A lab coat, long-sleeved clothing, or chemical-resistant suit to prevent skin contact.[3] Protective boots may be necessary depending on the scale of handling.[2] |
| Engineering Controls | Ventilation | Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][5] |
| Safety Equipment | Eyewash and Shower | An eyewash station and safety shower must be readily accessible in the work area.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound from acquisition to disposal.
-
Preparation and Inspection:
-
Before handling, ensure all necessary PPE is available and in good condition.
-
Inspect the container of this compound for any damage or leaks.
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
-
Handling the Chemical:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all weighing and transferring of the solid chemical within a chemical fume hood to minimize dust generation and inhalation.[4]
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the handling area.[2]
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
-
Storage:
Disposal Plan
Chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure lid.
-
-
Container Rinsing:
-
For empty containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[6]
-
-
Disposal Procedure:
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. 2-Amino-4-methylpyrimidine 97 108-52-1 [sigmaaldrich.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. lgcstandards.com [lgcstandards.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
